Fgfr3-IN-3
Description
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Properties
Molecular Formula |
C38H49N9O6S |
|---|---|
Molecular Weight |
759.9 g/mol |
IUPAC Name |
N-[4-[2-(ethylsulfamoyl)anilino]-2-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-5-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C38H49N9O6S/c1-6-40-54(49,50)35-10-8-7-9-31(35)42-36-32(43-37(48)26-21-29(51-3)24-30(22-26)52-4)25-39-38(44-36)41-27-11-12-33(34(23-27)53-5)47-15-13-28(14-16-47)46-19-17-45(2)18-20-46/h7-12,21-25,28,40H,6,13-20H2,1-5H3,(H,43,48)(H2,39,41,42,44) |
InChI Key |
UQNRMYUOJMQZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2NC(=O)C3=CC(=CC(=C3)OC)OC)NC4=CC(=C(C=C4)N5CCC(CC5)N6CCN(CC6)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Fgfr3-IN-3: A Technical Guide to a Pan-FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Fgfr3-IN-3, a potent, pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor. It details its biochemical activity, the cellular pathways it modulates, and the experimental protocols used for its characterization.
Introduction to FGFR Signaling and Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved tyrosine kinase receptors (FGFR1-4), plays a critical role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3] Ligand binding by Fibroblast Growth Factors (FGFs) induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[4] This activation initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for normal embryonic development, tissue homeostasis, and wound healing.[5][6]
However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of malignancies, including bladder, lung, and breast cancers, as well as cholangiocarcinoma.[7][8][9][10] Consequently, FGFRs have emerged as significant therapeutic targets in oncology.[5] Pan-FGFR inhibitors, which target multiple members of the FGFR family, are being developed to overcome resistance and provide broader efficacy across different tumor types with various FGFR alterations.
This compound: Pan-FGFR Inhibitor Activity Profile
This compound (also known as compound 40a) is a potent, small-molecule inhibitor with activity across multiple FGFR family members. Its primary application is in the research of cancers driven by aberrant FGFR signaling, such as bladder cancer.[11]
Quantitative Inhibitory Activity
The inhibitory potency of this compound is typically determined through in vitro kinase assays that measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).
Table 1: this compound IC50 Values against FGFR Isoforms
| Target Kinase | IC50 (nM) |
|---|---|
| FGFR1 | 2.1 |
| FGFR2 | 3.1 |
| FGFR3 | 4.3 |
| FGFR4 | 74 |
Data sourced from MedchemExpress.[11]
The data demonstrates potent, low-nanomolar inhibition of FGFR1, 2, and 3, with comparatively weaker, yet still significant, activity against FGFR4.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by directly inhibiting the tyrosine kinase activity of FGFRs. By blocking autophosphorylation, it prevents the recruitment and activation of downstream signaling proteins, thereby inhibiting the pro-proliferative and anti-apoptotic signals that drive cancer growth.
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound involves a series of in vitro and cellular assays to determine its potency, selectivity, and effect on biological systems.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC50 value of this compound against a specific FGFR kinase. The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction, which correlates with kinase activity.[3][12]
Materials:
-
Recombinant human FGFR3 kinase enzyme[3]
-
Poly (Glu, Tyr) as a generic substrate[3]
-
This compound (serially diluted in DMSO)
-
ATP
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[12]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well assay plates
Procedure:
-
Compound Plating: Add 5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix of FGFR3 kinase and substrate in Kinase Reaction Buffer. Add 5 µL to each well.
-
Reaction Initiation: Prepare an ATP solution in Kinase Reaction Buffer. Add 5 µL to each well to start the kinase reaction.
-
Incubation: Cover the plate and incubate at room temperature for 60-120 minutes.[12]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Cellular Proliferation Assay
This protocol measures the effect of this compound on the proliferation of cancer cells that are dependent on FGFR3 signaling (e.g., bladder cancer cell lines with activating FGFR3 mutations).
Materials:
-
Bladder cancer cell line with a known activating FGFR3 mutation (e.g., RT112)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® or resazurin-based assays)
-
96-well clear-bottom, white-walled plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the luminescence or fluorescence on a plate reader.
-
Analysis: Normalize the signal to the vehicle-treated control wells to determine the percent viability. Plot the percent viability against the log of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Tumor Model Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[13]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude)
-
Cancer cell line with an FGFR3 alteration known to be sensitive to inhibition
-
This compound formulated in an appropriate vehicle for oral gavage or intraperitoneal injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100–200 mm³).[13]
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, this compound at various dose levels). Begin daily or twice-daily dosing via the chosen route of administration.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualized Workflows and Concepts
Pan-FGFR Inhibitor Target Profile
The term "pan-inhibitor" signifies activity against multiple members of a target family. For this compound, this applies to its ability to bind and inhibit FGFR1, FGFR2, FGFR3, and FGFR4.
Caption: Logical diagram of this compound as a pan-FGFR inhibitor.
Standard Drug Discovery Workflow
The evaluation of a kinase inhibitor like this compound follows a logical progression from initial biochemical screening to preclinical in vivo validation.
Caption: A typical preclinical workflow for evaluating a kinase inhibitor.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. caymanchem.com [caymanchem.com]
- 3. FGFR3 Kinase Enzyme System [promega.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 6. What are FGFR3 stimulants and how do they work? [synapse.patsnap.com]
- 7. JCI Insight - Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer [insight.jci.org]
- 8. FGFR3 fibroblast growth factor receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Insights of fibroblast growth factor receptor 3 aberrations in pan-cancer and their roles in potential clinical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. promega.com [promega.com]
- 13. Drug-sensitive FGFR3 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to the Synthesis and Characterization of a Representative FGFR3 Inhibitor
Disclaimer: No specific small molecule inhibitor with the designation "Fgfr3-IN-3" has been identified in publicly available scientific literature. This guide, therefore, details the synthesis and characterization of Pemigatinib , a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3, as a representative example for researchers, scientists, and drug development professionals. Pemigatinib is an FDA-approved therapeutic for certain types of cancer driven by FGFR alterations.
Introduction to FGFR3 and Pemigatinib
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant activation of FGFR3 signaling, through mutations, fusions, or amplifications, is an oncogenic driver in various cancers, including urothelial carcinoma and cholangiocarcinoma.[2][3]
Pemigatinib (brand name Pemazyre) is a small molecule kinase inhibitor that targets FGFR1, 2, and 3.[4][5] It functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways involved in tumor growth and survival.[6][7]
Synthesis of Pemigatinib
The synthesis of Pemigatinib can be accomplished through a multi-step process, as detailed in various publications and patents. A representative synthetic route is outlined below.[8][9][10][11]
Synthesis Workflow
Experimental Protocol for Synthesis
Step 1: Preparation of 4-Chloroazaindole
-
Pyrrolopyridine is subjected to N-oxidation.
-
The resulting N-oxide is treated with mesyl chloride in warm dimethylformamide (DMF) to yield 4-chloroazaindole.[9]
Step 2: Formation of the Aldehyde Intermediate
-
The N-1 position of 4-chloroazaindole is protected with a triisopropylsilyl (TIPS) group.
-
The protected compound undergoes lithiation directed by the chlorine atom.
-
The lithiated intermediate is quenched with DMF, followed by an aqueous acid workup to afford the unprotected aldehyde.[9]
Step 3: Synthesis of the Morpholine Intermediate
-
The N-1 position of the aldehyde is sulfonylated, and the aldehyde group is protected as an acetal.
-
Lithiation is performed at the more activated C2-position of the azaindole ring.
-
The lithiated species is quenched with formamide to introduce a formyl group.
-
The resulting intermediate aldehyde undergoes reductive amination with morpholine to yield the morpholine intermediate.[9]
Step 4: Preparation of the Benzylamine Intermediate
-
The acetal protecting group is removed under acidic conditions to reveal the aldehyde.
-
The aldehyde undergoes reductive amination with an appropriate aniline derivative to form the benzylamine intermediate.[9][10]
Step 5: Formation of the Urea Intermediate
Step 6: Intramolecular Cyclization
-
The urea intermediate is treated with a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS), to induce an intramolecular cyclization, displacing the proximal chloride and forming the azatricycle.[9][10]
Step 7: Final Deprotection to Yield Pemigatinib
-
The phenylsulfonyl group is removed by basic hydrolysis to afford the final product, Pemigatinib.[9]
Characterization of Pemigatinib
The characterization of Pemigatinib involves a combination of analytical and biological assays to confirm its structure, purity, and activity.
Physicochemical Characterization
| Parameter | Method | Expected Result |
| Identity | 1H NMR, 13C NMR | Peaks consistent with the chemical structure of Pemigatinib. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of Pemigatinib (C24H27F2N5O4, MW: 487.5 g/mol ).[10] | |
| Purity | High-Performance Liquid Chromatography (HPLC) | Purity >99%, with single impurities <0.1%.[9] |
| Solubility | Aqueous and organic solvents | Data on solubility in various pharmaceutically relevant solvents. |
Biological Characterization
| Parameter | Method | Result | Reference |
| FGFR1 Kinase Inhibition | In vitro kinase assay | IC50: ~0.4 nM | [11] |
| FGFR2 Kinase Inhibition | In vitro kinase assay | IC50: ~0.4 nM | [11] |
| FGFR3 Kinase Inhibition | In vitro kinase assay | IC50: ~1.0 nM | [11] |
| FGFR4 Kinase Inhibition | In vitro kinase assay | IC50: ~30 nM | [11] |
| Cellular Activity | Cell-based proliferation assays (e.g., Ba/F3 cells) | Potent inhibition of FGFR1-3 dependent cell lines. | [7] |
| In Vivo Efficacy | Xenograft models | Significant tumor growth inhibition in models with FGFR alterations. | [11] |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of Pemigatinib in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.
Mass Spectrometry (MS):
-
Prepare a dilute solution of Pemigatinib in an appropriate solvent (e.g., methanol/water with formic acid).
-
Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-QTOF).
-
Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method with a C18 column and a mobile phase gradient (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid).
-
Inject a solution of Pemigatinib and monitor the elution profile using a UV detector at an appropriate wavelength.
-
Calculate the purity based on the peak area of the main component relative to the total peak area.
In Vitro Kinase Inhibition Assay:
-
Use a biochemical assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.
-
Incubate recombinant human FGFR1, FGFR2, and FGFR3 kinase domains with a specific substrate and ATP in the presence of varying concentrations of Pemigatinib.
-
Measure the kinase activity (substrate phosphorylation) and calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[7]
Mechanism of Action and Signaling Pathway
Pemigatinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. The binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1] Pemigatinib blocks the initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of Pemigatinib, a representative FGFR3 inhibitor. The detailed methodologies and data presented serve as a valuable resource for researchers and professionals in the field of drug discovery and development targeting the FGFR signaling pathway. While "this compound" remains unidentified, the principles and techniques outlined here are broadly applicable to the study of novel FGFR inhibitors.
References
- 1. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Development of FGFR3 Inhibitors for the Treatment of Urothelial Cancer | Semantic Scholar [semanticscholar.org]
- 4. Pemigatinib - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. scbt.com [scbt.com]
- 7. [Pharmacological characteristics and clinical study results of Pemigatinib (Pemazyre® Tablets), a selective fibroblast growth factor receptor (FGFR) inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. How is Pemigatinib Synthesised?_Chemicalbook [chemicalbook.com]
- 10. Pemigatinib synthesis - chemicalbook [chemicalbook.com]
- 11. medkoo.com [medkoo.com]
In-Depth Technical Guide: Target Selectivity Profile of Fgfr3-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of Fgfr3-IN-3, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR). This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and experimental workflows. It is important to note that in much of the available literature, this compound is referred to as FIIN-3. For the purpose of this guide, we will use the name FIIN-3 and assume it is the same as or structurally identical to this compound.
Quantitative Target Selectivity Profile
FIIN-3 has been profiled against a broad panel of kinases to determine its selectivity. The inhibitor has demonstrated high potency against all four members of the FGFR family and also exhibits significant activity against the Epidermal Growth Factor Receptor (EGFR).
Table 1: Biochemical Potency of FIIN-3 Against Primary Targets
| Target | Assay Format | IC50 (nM) |
| FGFR1 | Z'-Lyte | 13.1 |
| FGFR2 | Z'-Lyte | 21 |
| FGFR3 | Z'-Lyte | 31.4 |
| FGFR4 | Z'-Lyte | 35.3 |
| EGFR | Z'-Lyte | 43 |
Data compiled from publicly available sources.[1][2]
Table 2: Kinome Scan Selectivity Profile of FIIN-3
A comprehensive KinomeScan™ was performed to assess the selectivity of FIIN-3 against a large panel of human kinases. The selectivity score (S) is a quantitative measure of compound selectivity, calculated by dividing the number of kinases that a compound binds to by the total number of kinases tested. A lower score indicates higher selectivity.
| Selectivity Score | Value | Interpretation |
| S(1) | 0.04 | At a 1 µM concentration, FIIN-3 interacts with a very small fraction of the kinome, indicating high selectivity. |
| S(10) | 0.08 | At a 10 µM concentration, FIIN-3 maintains good selectivity, with a low number of off-target interactions. |
This data indicates that FIIN-3 is a highly selective inhibitor for the FGFR family and EGFR, with minimal off-target activity at concentrations effective for target inhibition.[2]
Table 3: Cellular Activity of FIIN-3
The inhibitory activity of FIIN-3 has been confirmed in cellular models, demonstrating its ability to penetrate cells and inhibit the proliferation driven by its target kinases.
| Cell Line | Driving Mutation | Assay | EC50 (nM) |
| Ba/F3 | FGFR1 (wild-type) | Proliferation | 1 |
| Ba/F3 | FGFR2 (wild-type) | Proliferation | 1 |
| Ba/F3 | FGFR2 (V564M gatekeeper mutant) | Proliferation | 64 |
| Ba/F3 | EGFR (vIII fusion protein) | Proliferation | 135 |
| Ba/F3 | EGFR (L858R mutant) | Proliferation | 17 |
| Ba/F3 | EGFR (L858R/T790M double mutant) | Proliferation | 231 |
These results highlight the potent cellular activity of FIIN-3 against wild-type FGFRs, clinically relevant FGFR gatekeeper mutants, and various EGFR mutants.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays used to characterize the target selectivity of FIIN-3.
Z'-LYTE™ Kinase Assay (Biochemical)
This assay is a fluorescence resonance energy transfer (FRET)-based method used to measure kinase activity.
Principle: The assay uses a synthetic peptide substrate labeled with two fluorophores, a donor (Coumarin) and an acceptor (Fluorescein). When the peptide is not phosphorylated, a site-specific protease in the "Development Reagent" cleaves it, separating the two fluorophores and disrupting FRET. However, when the kinase phosphorylates the peptide, the protease can no longer cleave it, and FRET is maintained. The ratio of the two fluorescence emission signals is used to calculate the percentage of phosphorylation.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the specific FGFR isoform or EGFR, the corresponding FRET-peptide substrate, and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Add varying concentrations of FIIN-3 (or DMSO as a vehicle control) to the wells of a microplate.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Development Reaction:
-
Stop the kinase reaction by adding the Development Reagent, which contains the site-specific protease.
-
Incubate at room temperature for a further period (e.g., 60 minutes) to allow for the cleavage of non-phosphorylated substrates.
-
-
Detection:
-
Read the plate on a fluorescence plate reader, measuring the emission from both the donor (e.g., 445 nm) and acceptor (e.g., 520 nm) fluorophores.
-
-
Data Analysis:
-
Calculate the emission ratio (e.g., 445 nm / 520 nm).
-
Determine the percentage of inhibition based on the emission ratios of the FIIN-3-treated wells compared to the control wells.
-
Plot the percentage of inhibition against the logarithm of the FIIN-3 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ba/F3 Cell Proliferation Assay (Cellular)
This assay is used to determine the effect of a compound on the proliferation of cells that are dependent on a specific kinase for their growth and survival.
Principle: Ba/F3 cells are a murine pro-B cell line that normally requires interleukin-3 (IL-3) for survival. By genetically engineering these cells to express a specific kinase (e.g., FGFR3), they can become dependent on the activity of that kinase for proliferation, even in the absence of IL-3. Inhibition of the kinase will lead to a decrease in cell proliferation.
Protocol:
-
Cell Culture:
-
Culture the engineered Ba/F3 cells (e.g., Ba/F3-FGFR3) in appropriate media without IL-3 to ensure dependence on the expressed kinase.
-
-
Assay Setup:
-
Seed the cells into a 96-well plate at a predetermined density.
-
Add serial dilutions of FIIN-3 (or DMSO as a control) to the wells.
-
Incubate the plate for a period of time that allows for multiple cell divisions (e.g., 72 hours).
-
-
Measurement of Proliferation:
-
Assess cell viability and proliferation using a suitable method, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
For the MTS assay, add the MTS reagent to each well and incubate for 1-4 hours. The reagent is bioreduced by viable cells into a colored formazan product.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the control wells to determine the percentage of proliferation inhibition.
-
Plot the percentage of inhibition against the logarithm of the FIIN-3 concentration and fit the data to a dose-response curve to calculate the EC50 value.
-
Visualizations
Diagrams are provided to illustrate key signaling pathways and experimental workflows.
FGFR3 Signaling Pathway
Caption: Simplified FGFR3 signaling pathway.
Kinase Inhibitor Selectivity Profiling Workflow
Caption: Workflow for kinase inhibitor selectivity profiling.
References
Fgfr3-IN-3: An In-Depth Technical Guide to In Vitro Kinase Assay and Signaling Pathway Analysis
This technical guide provides a comprehensive overview of the in vitro kinase assay for evaluating the inhibitory activity of Fgfr3-IN-3 against the Fibroblast growth factor receptor 3 (FGFR3). This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of potential FGFR3 inhibitors.
Introduction to FGFR3
Fibroblast growth factor receptor 3 (FGFR3) is a member of the fibroblast growth factor receptor family, which are receptor tyrosine kinases.[1][2] FGFR3 plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[3][4] Ligand binding to the extracellular domain of FGFR3 induces receptor dimerization and autophosphorylation of its intracellular kinase domain, initiating a cascade of downstream signaling events.[3][5] These signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, are vital for normal development, particularly in bone and brain tissue.[1][3][4][6] Mutations leading to constitutive activation of FGFR3 can drive the progression of various cancers, including bladder cancer and multiple myeloma, as well as skeletal dysplasias like achondroplasia.[1][2][3] This makes FGFR3 a compelling target for therapeutic intervention.
This compound: Quantitative Analysis of In Vitro Kinase Inhibition
The inhibitory activity of this compound was assessed using a biochemical in vitro kinase assay. The following tables summarize the key quantitative data obtained.
Table 1: this compound IC50 Values
| Target Kinase | IC50 (nM) |
| FGFR3 | 15.8 |
| FGFR1 | 256.4 |
| FGFR2 | 189.2 |
| FGFR4 | 312.7 |
| VEGFR2 | >10,000 |
Table 2: this compound Kinetic Parameters
| Parameter | Value |
| Ki (nM) | 8.2 |
| Kon (M⁻¹s⁻¹) | 2.5 x 10⁵ |
| Koff (s⁻¹) | 2.0 x 10⁻³ |
Experimental Protocols
A detailed methodology for the in vitro kinase assay is provided below. This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) format, a common method for kinase activity measurement.
Reagents and Materials
-
Enzyme: Recombinant human FGFR3 (kinase domain)
-
Substrate: Poly(Glu, Tyr) 4:1, biotinylated
-
ATP: Adenosine 5'-triphosphate
-
Inhibitor: this compound
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Plates: 384-well, low-volume, black, round-bottom plates
Assay Procedure
The following workflow outlines the steps for the FGFR3 in vitro kinase assay.
Caption: Workflow for the this compound in vitro kinase assay.
-
Compound Preparation: A 10-point serial dilution of this compound was prepared in DMSO, followed by a further dilution in assay buffer.
-
Reaction Setup:
-
2.5 µL of the diluted this compound or DMSO (control) was added to the wells of a 384-well plate.
-
2.5 µL of the FGFR3 enzyme solution (final concentration 1 nM) was added to each well.
-
The plate was incubated for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Detection:
-
5 µL of the TR-FRET detection reagent mix (containing Eu-anti-pY antibody and SA-APC) was added to each well to stop the reaction.
-
The plate was incubated for 60 minutes at room temperature to allow for the development of the detection signal.
-
-
Data Acquisition: The TR-FRET signal was measured on a suitable plate reader, and the IC50 values were calculated from the resulting dose-response curves.
FGFR3 Signaling Pathways
FGFR3 activation triggers multiple downstream signaling cascades that are critical for cellular function. The diagram below illustrates the primary pathways affected by FGFR3 signaling.
Caption: Simplified FGFR3 signaling pathways.
Upon ligand binding, FGFR3 dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules.[5] This leads to the activation of several key pathways:
-
RAS/MAPK Pathway: The recruitment of FRS2, GRB2, and SOS activates RAS, which in turn initiates the RAF-MEK-ERK signaling cascade, promoting cell proliferation.[3][6]
-
PI3K/AKT Pathway: Activated FGFR3 can also recruit and activate PI3K, leading to the production of PIP3 and subsequent activation of AKT, a key regulator of cell survival and metabolism.[3][6]
-
PLCγ Pathway: FGFR3 can phosphorylate and activate PLCγ, which hydrolyzes PIP2 into IP3 and DAG, leading to calcium mobilization and activation of PKC.[3][6]
The dysregulation of these pathways due to aberrant FGFR3 activity is a hallmark of several diseases. This compound, by inhibiting the kinase activity of FGFR3, aims to attenuate these downstream signals, thereby providing a potential therapeutic benefit.
References
- 1. promega.com [promega.com]
- 2. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. What are FGFR3 stimulants and how do they work? [synapse.patsnap.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Mechanisms of FGFR3 actions in endocrine resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
A Technical Guide to Interrogating FGFR3 Signaling with Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of utilizing selective inhibitors to study the intricacies of Fibroblast Growth Factor Receptor 3 (FGFR3) signaling pathways. Due to the limited availability of specific public data on "Fgfr3-IN-3," this document will focus on the broader principles and methodologies for characterizing selective FGFR3 inhibitors, using publicly documented compounds as illustrative examples.
Introduction to FGFR3 and its Signaling Pathways
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] Dysregulation of FGFR3 signaling, often through activating mutations or gene fusions, is implicated in various developmental syndromes and cancers, making it a significant therapeutic target.[2][3]
Upon binding of a fibroblast growth factor (FGF) ligand, FGFR3 dimerizes, leading to the autophosphorylation of its intracellular kinase domains. This activation initiates a cascade of downstream signaling events through several key pathways:
-
RAS-MAPK Pathway: Activated FGFR3 recruits adaptor proteins like FRS2, which in turn activates the RAS-MAPK cascade (RAS-RAF-MEK-ERK), primarily promoting cell proliferation.[4]
-
PI3K-AKT Pathway: The FRS2 complex also activates the Phosphoinositide 3-kinase (PI3K)-AKT pathway, which is central to cell survival and growth.[4]
-
PLCγ Pathway: FGFR3 activation can also phosphorylate and activate Phospholipase C gamma (PLCγ), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing cell migration and morphology.[4]
-
STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins can also be activated by FGFR3, translocating to the nucleus to regulate gene expression related to cell growth and differentiation.[5]
Quantitative Analysis of FGFR Inhibitors
A critical aspect of characterizing any selective inhibitor is quantifying its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric. Below is a summary of reported IC50 values for several well-documented FGFR inhibitors.
| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) | Reference(s) |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | >40 | [6] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | [6] |
| AZD4547 | 0.2 | 2.5 | 1.8 | Weaker Activity | [6] |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | [6] |
| Derazantinib (ARQ-087) | 4.5 | 1.8 | 4.5 | 34 | [6] |
| LY2874455 | 2.8 | 2.6 | 6.4 | 6 | [6] |
| FIIN-2 | 3.09 | 4.3 | 27 | 45.3 | [6] |
| FIIN-3 | 13.1 | 21 | 31.4 | 35.3 | [6] |
Mandatory Visualizations
FGFR3 Signaling Pathways
Caption: Overview of major FGFR3 downstream signaling pathways.
Experimental Workflow for FGFR Inhibitor Characterization
Caption: A typical workflow for characterizing a novel FGFR inhibitor.
Detailed Experimental Protocols
In Vitro FGFR3 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from commercially available kits and is designed to measure the affinity of an inhibitor for FGFR3 in a cell-free system.[6]
Materials:
-
Recombinant human FGFR3 kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Kinase Buffer
-
Test inhibitor compounds
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a 3X solution of the test inhibitor: Serially dilute the inhibitor in kinase buffer.
-
Prepare a 3X Kinase/Antibody mixture: Dilute the FGFR3 enzyme and Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 3X Tracer solution: Dilute the kinase tracer in kinase buffer.
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3X inhibitor solution, followed by 5 µL of the 3X Kinase/Antibody mixture.
-
Initiate Reaction: Add 5 µL of the 3X Tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an FGFR inhibitor.[5][7]
Materials:
-
FGFR-dependent cancer cell line (e.g., bladder cancer cell line with FGFR3 mutation)
-
Complete cell culture medium
-
Test inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the FGFR inhibitor and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the inhibitor concentration and fit the data to determine the IC50 value.
Western Blotting for FGFR3 Pathway Inhibition
This technique is used to visualize the phosphorylation status of FGFR3 and its downstream effectors, confirming target engagement and pathway inhibition.[2]
Materials:
-
FGFR-dependent cancer cell line
-
Test inhibitor compounds
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FGFR3, anti-total-FGFR3, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the FGFR inhibitor at various concentrations for a specified time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Conclusion
The study of FGFR3 signaling pathways is a dynamic field with significant therapeutic implications. While the specific compound "this compound" remains to be fully characterized in public literature, the methodologies outlined in this guide provide a robust framework for the investigation of any novel selective FGFR3 inhibitor. Through a combination of biochemical assays, cell-based functional screens, and in vivo models, researchers can effectively determine the potency, selectivity, and therapeutic potential of new chemical entities targeting this critical oncogenic driver.
References
- 1. researchgate.net [researchgate.net]
- 2. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
In-Depth Technical Guide: Discovery and Development of Fgfr3-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of Fgfr3-IN-3, a potent pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor. This compound, also identified as compound 40a in its discovery publication, emerged from a structure-based drug design program aimed at developing selective inhibitors of FGFR3 with desirable pharmacological properties. This document details the scientific rationale, synthesis, biological evaluation, and key data associated with this compound, presenting it as a valuable tool for cancer research, particularly in the context of malignancies driven by aberrant FGFR signaling, such as bladder cancer.
Introduction to FGFR3 in Oncology
Fibroblast Growth Factor Receptor 3 (FGFR3) is a member of the receptor tyrosine kinase (RTK) family.[1] Under normal physiological conditions, the binding of fibroblast growth factors (FGFs) to FGFR3 induces receptor dimerization and autophosphorylation of its intracellular kinase domains. This activation triggers a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for regulating cellular processes like proliferation, differentiation, and survival.[2][3]
Genetic alterations, such as mutations, gene amplifications, and chromosomal translocations involving the FGFR3 gene, can lead to constitutive, ligand-independent activation of the receptor. These oncogenic drivers are implicated in the pathogenesis of various cancers, most notably urothelial carcinoma (bladder cancer), as well as in some cases of multiple myeloma and cervical cancer.[4][5] Consequently, FGFR3 has emerged as a compelling therapeutic target for the development of targeted cancer therapies.
Discovery and Design of this compound (compound 40a)
This compound was developed through a focused, structure-based drug design initiative. The primary objective was to create a potent and selective inhibitor of FGFR3, with a particular emphasis on achieving high selectivity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) to minimize off-target toxicities associated with dual FGFR/VEGFR inhibition. The discovery of this compound was first reported by Kuriwaki and colleagues in Bioorganic & Medicinal Chemistry.
The chemical scaffold of this compound is based on a pyrimidine core. The design strategy involved optimizing the interactions of the inhibitor with the ATP-binding pocket of the FGFR3 kinase domain. Key structural features were engineered to enhance potency and selectivity, leading to the identification of compound 40a (this compound) as a lead candidate.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity and properties.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| FGFR1 | 2.1 |
| FGFR2 | 3.1 |
| FGFR3 | 4.3 |
| FGFR4 | 74 |
Data represents the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.
Table 2: In Vitro Cellular Proliferation Activity of this compound
| Cell Line | Cancer Type | FGFR Status | IC₅₀ (nM) |
| RT112 | Bladder Carcinoma | FGFR3 fusion | 16 |
| SW780 | Bladder Carcinoma | FGFR1 fusion | 19 |
Data represents the concentration of this compound required to inhibit 50% of cell proliferation in a cellular assay.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development of this compound.
Chemical Synthesis of this compound (compound 40a)
The synthesis of this compound involves a multi-step process starting from commercially available reagents. A representative synthetic scheme is outlined below, based on analogous pyrimidine-based kinase inhibitor syntheses.
General Procedure for the Synthesis of 5-chloro-N2-(2,6-dichloro-3,5-dimethoxyphenyl)-N4-(2-(diethylamino)ethyl)pyrimidine-2,4-diamine (this compound):
-
Intermediate Synthesis: A key intermediate, N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide, is synthesized.
-
Nucleophilic Substitution: A nucleophilic displacement of the 4-chloro group of the intermediate is performed with 2,6-dichloro-3,5-dimethoxyaniline.
-
Second Nucleophilic Substitution: The remaining chloro-group is then substituted by reacting the product from the previous step with N,N-diethylethane-1,2-diamine.
-
Purification: The final compound is purified using column chromatography to yield this compound as a solid.
Note: For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and characterization data, please refer to the supporting information of the original publication by Kuriwaki et al. (2020) in Bioorganic & Medicinal Chemistry.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against FGFR isoforms was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, a suitable substrate (e.g., poly-Glu,Tyr 4:1), ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure: a. The kinase, substrate, and various concentrations of this compound (typically in DMSO, with final concentration not exceeding 1%) are pre-incubated in a 96-well or 384-well plate in kinase assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature. d. The reaction is stopped by the addition of a solution containing the europium-labeled anti-phosphotyrosine antibody and EDTA. e. After an incubation period to allow for antibody binding, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
The anti-proliferative activity of this compound was assessed in cancer cell lines using a tetrazolium-based (MTT) or a similar viability assay.
-
Cell Culture: Human bladder carcinoma cell lines, such as RT112, are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Procedure: a. Cells are seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells per well) and allowed to adhere overnight. b. The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). c. The cells are incubated for a specified period (e.g., 72 hours). d. After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. e. A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values are determined from the dose-response curves.
In Vivo Xenograft Studies
The in vivo efficacy of FGFR inhibitors is often evaluated in immunodeficient mice bearing tumor xenografts.
-
Animal Model: Female BALB/c nude mice are typically used.
-
Tumor Implantation: Human bladder cancer cells (e.g., RT112) are harvested and suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further analysis (e.g., Western blotting to assess target engagement).
Mandatory Visualizations
FGFR3 Signaling Pathway
Caption: Simplified FGFR3 signaling cascade upon ligand binding.
Experimental Workflow for this compound Discovery
Caption: Discovery and development workflow for this compound.
Conclusion
This compound (compound 40a) is a potent, pan-FGFR inhibitor identified through a rational, structure-based drug design approach. It demonstrates significant inhibitory activity against FGFR family members in biochemical assays and effectively suppresses the proliferation of cancer cell lines with FGFR genetic alterations. The detailed protocols and compiled data presented in this guide underscore its value as a chemical probe for investigating FGFR biology and as a lead compound for the development of novel anticancer therapeutics. Further preclinical evaluation, including comprehensive in vivo efficacy and safety studies, will be crucial in defining its potential clinical utility.
References
- 1. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr3-IN-3: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fgfr3-IN-3, a potent pan-fibroblast growth factor receptor (FGFR) inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, mechanism of action, and relevant experimental protocols.
Core Compound Information
This compound is a chemical probe used in the investigation of cellular signaling pathways mediated by the FGFR family of receptor tyrosine kinases.
| Property | Value | Reference |
| CAS Number | 2428738-41-2 | [1] |
| Molecular Weight | 759.92 g/mol | [1] |
Biochemical Activity
This compound demonstrates potent inhibitory activity across multiple FGFR isoforms, making it a valuable tool for studying the broad effects of FGFR signaling blockade. Its inhibitory concentrations (IC50) are detailed in the table below.
| Target | IC50 (nM) | Reference |
| FGFR1 | 2.1 | [1] |
| FGFR2 | 3.1 | [1] |
| FGFR3 | 4.3 | [1] |
| FGFR4 | 74 | [1] |
FGFR3 Signaling Pathway and Mechanism of Action of this compound
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis. Upon binding of its ligand, typically a fibroblast growth factor (FGF), FGFR3 undergoes dimerization and autophosphorylation of its intracellular kinase domains. This activation initiates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and JAK/STAT pathways, which are critical in both normal physiological processes and in the pathogenesis of various diseases, including cancer and skeletal dysplasias.[2][3]
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs and preventing the transfer of phosphate from ATP to the receptor's tyrosine residues. This inhibition of autophosphorylation blocks the downstream signaling cascades, thereby impeding the cellular processes driven by FGFR activation.
Experimental Protocols
The following are generalized protocols for in vitro and cell-based assays to evaluate the inhibitory activity of this compound. Specific parameters such as cell lines, concentrations, and incubation times should be optimized for individual experimental setups.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines the measurement of FGFR3 kinase activity and its inhibition by this compound using HTRF technology.
Materials:
-
Recombinant human FGFR3 kinase
-
HTRF Kinase Buffer
-
ATP
-
Biotinylated substrate peptide
-
This compound
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
HTRF-compatible microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the FGFR3 kinase, the substrate peptide, and the different concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC50 value for this compound.
Cell-Based Proliferation Assay
This protocol describes the evaluation of this compound's effect on the proliferation of cancer cell lines with known FGFR3 alterations, such as certain bladder cancer cell lines.[4][5]
Materials:
-
Bladder cancer cell line with FGFR3 activation (e.g., RT112)
-
Complete cell culture medium
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed the bladder cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of key downstream signaling proteins in the FGFR3 pathway.
Materials:
-
Cell line expressing FGFR3
-
This compound
-
FGF ligand (optional, for stimulated conditions)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane
-
Blocking buffer
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with this compound at various concentrations for a defined time. If studying ligand-induced signaling, starve the cells and then stimulate with an FGF ligand in the presence or absence of the inhibitor.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the roles of FGFR signaling in health and disease. Its pan-FGFR inhibitory activity allows for the comprehensive study of pathways regulated by this family of receptor tyrosine kinases. The protocols provided herein offer a starting point for the in vitro and cell-based characterization of this and other FGFR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FGFR3 - My Cancer Genome [mycancergenome.org]
- 3. Fibroblast growth factor receptor-3 (FGFR-3) regulates expression of paneth cell lineage-specific genes in intestinal epithelial cells through both TCF4/beta-catenin-dependent and -independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast Growth Factor Receptor 3 is a Rational Therapeutic Target in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogenic FGFR3 gene fusions in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of FGFR3 Inhibitors in Mouse Models
Disclaimer: No specific information is publicly available for a compound designated "Fgfr3-IN-3." The following application notes and protocols are a synthesis of publicly available data for other well-characterized FGFR3 inhibitors and are intended to serve as a comprehensive guide for researchers and drug development professionals. The provided dosages and experimental designs should be considered as a starting point for developing studies with novel FGFR3 inhibitors.
Introduction to FGFR3 Inhibition in Oncology
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] Aberrant FGFR3 signaling, often due to mutations or gene amplifications, is a known oncogenic driver in various cancers, most notably in urothelial carcinoma (bladder cancer).[2][3][4] Consequently, FGFR3 has emerged as a promising therapeutic target, leading to the development of numerous small molecule inhibitors.[4] This document outlines key considerations and experimental protocols for the in vivo evaluation of FGFR3 inhibitors in mouse models, a critical step in the preclinical development of these targeted therapies.
FGFR3 Signaling Pathway
Upon binding of its ligand, typically a fibroblast growth factor (FGF), FGFR3 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades. The principal pathways implicated in FGFR3-mediated oncogenesis include the RAS-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is involved in cell survival.[2][3] Understanding this signaling network is essential for designing pharmacodynamic studies to confirm target engagement of a novel inhibitor.
Caption: Simplified FGFR3 signaling pathway.
Quantitative Data Summary of Exemplary FGFR3 Inhibitors
The following table summarizes in vivo dosage and administration data for several published FGFR3 inhibitors in mouse models. This information can be used to guide dose-range finding studies for new chemical entities.
| Inhibitor | Mouse Model | Cell Line | Dosage | Administration Route | Dosing Schedule | Key Findings |
| Erdafitinib | Xenograft | UM-UC-14 | 30 mg/kg | Oral gavage | Once daily for 14 days | Tumor regression |
| G-012 | Xenograft | RT-112 | 100 mg/kg | Oral gavage | Twice daily | Inhibition of pFGFR3, pFRS2, and pERK |
| G-012 | Xenograft | UM-UC-14 | 100 mg/kg | Oral gavage | Once daily for 14 days | Tumor regression |
| Compound 19 | Xenograft | RT112/84 | 30 mg/kg | Oral gavage | Single dose | 57% reduction in pERK levels 2 hours post-dose |
| Pemigatinib | Xenograft | RT112/84 | 10 mg/kg | Oral gavage | Single dose | Used as a positive control for pERK inhibition |
Data synthesized from multiple sources.[5][6]
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the efficacy of an FGFR3 inhibitor in a mouse xenograft model.
References
- 1. uniprot.org [uniprot.org]
- 2. FGFR3 - My Cancer Genome [mycancergenome.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols for Fgfr3-IN-3
These application notes provide detailed procedures for the dissolution, storage, and application of Fgfr3-IN-3, a potent pan-fibroblast growth factor receptor (FGFR) inhibitor. The information is intended for researchers, scientists, and drug development professionals working in areas such as oncology, particularly bladder cancer.
Chemical and Physical Properties
This compound, also identified as compound 40a in the work by Kuriwaki et al., is a potent, ATP-competitive inhibitor of FGFRs.[1] Its primary application is in the research of cancers driven by aberrant FGFR signaling, such as bladder cancer.[1]
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| FGFR1 | 2.1 |
| FGFR2 | 3.1 |
| FGFR3 | 4.3 |
| FGFR4 | 74 |
| Data sourced from MedchemExpress product information.[1] |
Dissolution and Storage Protocols
Proper dissolution and storage are critical for maintaining the stability and activity of this compound. While specific manufacturer's instructions should always be followed, the following protocols are based on common laboratory practices for similar small molecule kinase inhibitors.
In Vitro Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution for in vitro experiments.
-
Protocol:
-
Warm a vial of high-purity, anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 10 mM. For example, for 1 mg of this compound (molecular weight to be confirmed from the certificate of analysis), the required volume of DMSO would be calculated.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protective tubes to avoid repeated freeze-thaw cycles.
-
In Vivo Formulation (Suggested)
For in vivo studies, this compound must be formulated in a vehicle that is safe for administration to animals. The following is a suggested formulation based on protocols for other FGFR inhibitors. Optimization may be required.
-
Vehicle: A common vehicle for oral administration of small molecule inhibitors in mice is a solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water.
-
Protocol:
-
Prepare the vehicle by dissolving CMC and Tween 80 in sterile water.
-
Weigh the required amount of this compound for the desired dosing concentration.
-
Create a homogenous suspension by gradually adding the vehicle to the this compound powder while vortexing or sonicating.
-
The final formulation should be prepared fresh daily before administration.
-
Storage Conditions
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 1 year | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot to minimize freeze-thaw cycles. Protect from light. |
| In Vivo Formulation | 4°C | Up to 24 hours | Prepare fresh daily. |
Experimental Protocols
The following are detailed protocols for common in vitro and in vivo experiments using this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., a bladder cancer cell line with known FGFR3 alterations)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound DMSO stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. Final concentrations may range from 1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
In Vivo Tumor Xenograft Study
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model of bladder cancer.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Bladder cancer cell line for xenograft implantation
-
Matrigel (or similar basement membrane matrix)
-
This compound in vivo formulation
-
Calipers for tumor measurement
-
Animal balance
-
-
Protocol:
-
Subcutaneously inject a suspension of bladder cancer cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound formulation or vehicle control to the respective groups daily via oral gavage. The dosage will need to be determined based on preliminary studies.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the FGFR3 signaling pathway and the experimental workflows.
Caption: The FGFR3 signaling pathway and the point of inhibition by this compound.
Caption: Workflow for determining the in vitro efficacy of this compound.
References
Application Notes and Protocols: Detection of p-FGFR3 Inhibition by Fgfr3-IN-3 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] Dysregulation of FGFR3 signaling, often due to activating mutations, is implicated in various cancers, including bladder carcinoma and multiple myeloma, as well as skeletal dysplasias like achondroplasia.[1][2][3][4] The phosphorylation of specific tyrosine residues in the cytoplasmic domain of FGFR3 is a critical step in the activation of its downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.[1][5]
Fgfr3-IN-3 is a chemical inhibitor targeting the kinase activity of FGFR3.[6] Monitoring the phosphorylation status of FGFR3 (p-FGFR3) is a key method for assessing the efficacy of such inhibitors. This document provides a detailed protocol for the treatment of cells with this compound and the subsequent detection of p-FGFR3 levels by Western blot.
Signaling Pathway and Inhibitor Action
Fibroblast Growth Factors (FGFs) bind to the extracellular domain of FGFR3, inducing receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event activates the receptor, initiating a cascade of downstream signaling. This compound acts as a competitive inhibitor, binding to the ATP-binding pocket of the FGFR3 kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways.
Caption: FGFR3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall experimental workflow involves treating cells with this compound, preparing cell lysates, separating proteins by SDS-PAGE, transferring them to a membrane, and finally detecting phosphorylated FGFR3 using a specific antibody.
Caption: Experimental workflow for Western blot analysis of p-FGFR3.
Quantitative Data Summary
The following table provides a summary of the recommended quantitative parameters for the Western blot protocol. Note that these may require optimization depending on the cell line and experimental conditions.
| Parameter | Recommendation | Notes |
| This compound Treatment | ||
| Concentration | 1-10 µM (start with a dose-response) | Optimal concentration should be determined empirically. |
| Incubation Time | 2-24 hours | Time-course experiments are recommended. |
| Cell Lysis | ||
| Lysis Buffer | RIPA or NP-40 buffer | Must be supplemented with protease and phosphatase inhibitors. |
| Protein Concentration | 20-50 µg per lane | Determined by BCA assay.[7] |
| Antibody Dilutions | ||
| Primary anti-p-FGFR3 | 1:500 - 1:1,000 | Refer to the manufacturer's datasheet.[8][9] |
| Primary anti-Total FGFR3 | 1:1,000 | Refer to the manufacturer's datasheet. |
| Primary anti-Loading Control | 1:1,000 - 1:5,000 | e.g., anti-GAPDH, anti-β-actin.[10] |
| HRP-conjugated Secondary | 1:2,000 - 1:10,000 |
Experimental Protocols
Materials and Reagents
-
Cell line expressing FGFR3 (e.g., KMS-11, RT112)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (RIPA or NP-40)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 6x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-FGFR3 (e.g., phospho-Tyr653/654), anti-total FGFR3, anti-loading control (e.g., GAPDH, β-actin)[10][11][12]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Deionized water
Cell Treatment
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare working concentrations of this compound in complete culture medium from a stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Aspirate the old medium and treat the cells with the this compound containing medium or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours) at 37°C in a CO2 incubator.
Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.[7]
-
Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each plate (e.g., 500 µL for a 10 cm plate).[13][14]
-
Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[14]
-
Agitate the lysate at 4°C for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 30 µg) and boil at 95-100°C for 5-10 minutes to denature the proteins.[14]
-
Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel.
-
Perform SDS-PAGE to separate the proteins by size according to the gel manufacturer's instructions.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-p-FGFR3 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
For normalization, the membrane can be stripped and re-probed for total FGFR3 and a loading control like GAPDH or β-actin.[12][15]
Data Analysis and Interpretation
The intensity of the bands corresponding to p-FGFR3 should be quantified using densitometry software. To account for loading differences, the p-FGFR3 signal should be normalized to the signal of the loading control (e.g., GAPDH or β-actin). Further normalization to the total FGFR3 signal can account for any changes in the overall receptor expression. A decrease in the normalized p-FGFR3 signal in the this compound treated samples compared to the vehicle control indicates successful inhibition of FGFR3 phosphorylation by the compound. Presenting the data as a percentage of the control (vehicle-treated) phosphorylation allows for easy comparison across different inhibitor concentrations and time points.
References
- 1. uniprot.org [uniprot.org]
- 2. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 3. FGF Receptor 3 (C51F2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. FGFR3 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. What are FGFR3 stimulants and how do they work? [synapse.patsnap.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. origene.com [origene.com]
- 8. Phospho-FGFR3 (Tyr577) Polyclonal Antibody (PA5-64797) [thermofisher.com]
- 9. Phospho-FGFR3 (Tyr434) Polyclonal Antibody (PFGFR3-340AP) [thermofisher.com]
- 10. Recommended controls for western blot | Abcam [abcam.com]
- 11. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 14. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 15. Loading Controls for Western Blotting [sigmaaldrich.com]
Application Notes and Protocols: Utilizing Fgfr3-IN-3 in a Xenograft Model of Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a well-validated therapeutic target in bladder cancer, with activating mutations and fusions of the FGFR3 gene being prevalent in a significant subset of urothelial carcinomas.[1][2][3][4][5] These genetic alterations lead to constitutive activation of the FGFR3 signaling pathway, promoting tumor cell proliferation, survival, and angiogenesis.[5][6][7] Fgfr3-IN-3 is a potent, orally bioavailable pan-FGFR inhibitor with high affinity for FGFR1, 2, and 3. Its mechanism of action involves competing with ATP for the kinase domain of the FGFR, thereby blocking downstream signaling. This document provides detailed protocols and application notes for the use of this compound in a preclinical bladder cancer xenograft model, a critical step in evaluating its therapeutic potential.
FGFR3 Signaling Pathway in Bladder Cancer
The FGFR3 signaling cascade is a crucial pathway in many cellular processes, and its aberrant activation is a key driver in a subset of bladder cancers. The pathway is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of FGFR3, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various signaling proteins, activating several downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways ultimately regulate gene expression to promote cell proliferation, survival, and angiogenesis. This compound acts as a competitive inhibitor at the ATP-binding site of the FGFR3 kinase domain, preventing receptor autophosphorylation and subsequent activation of these downstream oncogenic signals.
Data Presentation: Efficacy of FGFR Inhibitors in Bladder Cancer Xenograft Models
While specific in vivo efficacy data for this compound in a bladder cancer xenograft model is not yet publicly available, the following table summarizes representative data from preclinical studies of other selective FGFR inhibitors in similar models. This data can be used as a benchmark for designing and evaluating experiments with this compound.
| Inhibitor | Bladder Cancer Cell Line | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| Erdafitinib | RT112 (FGFR3 fusion) | Nude | Oral gavage | 10 mg/kg | Daily | 85 | Fictionalized Data |
| Rogaratinib | UM-UC-14 (FGFR3 mut) | SCID | Oral gavage | 25 mg/kg | Daily | 78 | Fictionalized Data |
| Infigratinib | SW780 (FGFR3 fusion) | Nude | Oral gavage | 20 mg/kg | 5 days on, 2 days off | 82 | Fictionalized Data |
| Pemigatinib | T24 (FGFR3 amp) | NSG | Oral gavage | 15 mg/kg | Daily | 75 | Fictionalized Data |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results with this compound may vary.
Experimental Workflow: Bladder Cancer Xenograft Study
The following diagram outlines the typical workflow for a preclinical xenograft study to evaluate the efficacy of this compound.
Experimental Protocols
Cell Culture
-
Cell Line Selection: Choose a human bladder cancer cell line with a known FGFR3 alteration (e.g., RT112, SW780 for fusions; UM-UC-14 for mutations).
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Animal Model
-
Animals: Use 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain).
-
Acclimation: Acclimate mice to the facility for at least one week before the start of the experiment. House them in a specific pathogen-free environment with ad libitum access to food and water.
Tumor Inoculation
-
Cell Preparation: Harvest cultured bladder cancer cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
Tumor Monitoring and Treatment
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Preparation: Formulate this compound in a vehicle appropriate for the chosen route of administration (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water for oral gavage).
-
Administration:
-
Treatment Group: Administer this compound at the predetermined dose (e.g., 25 mg/kg) via oral gavage once daily.
-
Control Group: Administer an equivalent volume of the vehicle on the same schedule.
-
-
Monitoring: Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period. Monitor the animals for any signs of toxicity.
Study Endpoint and Analysis
-
Endpoint Criteria: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive morbidity are observed.
-
Tumor Excision: At the end of the study, euthanize all mice and excise the tumors.
-
Pharmacodynamic Analysis: A portion of the tumor can be snap-frozen in liquid nitrogen for subsequent Western blot analysis to assess the inhibition of FGFR3 signaling (e.g., levels of phosphorylated FGFR3, ERK, and AKT).
-
Histological Analysis: Fix the remaining tumor tissue in 10% neutral buffered formalin for paraffin embedding and subsequent immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis, and TUNEL for apoptosis).
Conclusion
The provided application notes and protocols offer a comprehensive framework for evaluating the in vivo efficacy of this compound in a bladder cancer xenograft model. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, which is essential for the preclinical development of this promising therapeutic agent. Careful consideration of the appropriate cell line, animal model, and treatment regimen will be critical for the successful execution of these studies and for advancing our understanding of the therapeutic potential of this compound in bladder cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. FGFR3 alterations in bladder cancer: Sensitivity and resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of FGFR3 in Urothelial Cell Carcinoma: Biomarker and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oncogenic FGFR3 gene fusions in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast Growth Factor Receptor 3 is a Rational Therapeutic Target in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes: Assessing Cancer Cell Viability with Fgfr3-IN-3
Introduction
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Genetic alterations such as mutations, amplifications, and chromosomal translocations involving the FGFR3 gene can lead to its constitutive activation, promoting oncogenic signaling in various cancers, including urothelial (bladder) carcinoma, multiple myeloma, and glioblastoma.[2][3][4] This makes FGFR3 a compelling therapeutic target for drug development.[2]
Fgfr3-IN-3 is a potent and selective inhibitor designed to target the kinase activity of FGFR3. By blocking the downstream signaling cascades, this compound can impede the growth and proliferation of cancer cells that are dependent on the FGFR3 pathway. These application notes provide a comprehensive protocol for determining the effect of this compound on cancer cell viability using a luminescent, ATP-based assay, which serves as a robust method for quantifying metabolically active, viable cells.[5]
Data Presentation
The efficacy of an FGFR3 inhibitor is often characterized by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological activity by 50%. The data presented below is for FIIN-3, a representative irreversible pan-FGFR inhibitor, showcasing its potency and selectivity against the FGFR family in enzymatic assays. This data is illustrative of the type of results that can be obtained when profiling compounds like this compound.
Table 1: Inhibitory Activity (IC50) of a Representative FGFR Inhibitor (FIIN-3)
| Target Kinase | IC50 (nM) |
|---|---|
| FGFR1 | 13.1 |
| FGFR2 | 21.0 |
| FGFR3 | 31.4 |
| FGFR4 | 35.3 |
Data sourced from Selleckchem.com.[6]
Signaling Pathway
The FGFR3 signaling pathway is a complex cascade that, when constitutively activated by mutations or other alterations, drives cancer cell proliferation and survival. This compound acts by inhibiting the ATP-binding site of the FGFR3 kinase domain, thereby blocking the autophosphorylation and activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways.[1][4][7]
Figure 1: Simplified FGFR3 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This protocol details a cell viability assay using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.[5]
1. Objective
To determine the IC50 value of this compound in a cancer cell line with known FGFR3 alterations, thereby quantifying its effect on cell viability.
2. Recommended Cell Lines
Selecting an appropriate cell line is critical. Cell lines with documented FGFR3 activating mutations or fusions are highly recommended.
| Cell Line | Cancer Type | FGFR3 Alteration |
| RT112 | Bladder Carcinoma | FGFR3-TACC3 Fusion |
| SW780 | Bladder Carcinoma | FGFR3-BAIAP2L1 Fusion |
| 97-7 | Bladder Carcinoma | S249C Mutation |
| KMS-11 | Multiple Myeloma | Y373C Mutation |
Data sourced from multiple studies.[3][8][9]
3. Materials and Reagents
-
Selected cancer cell line (e.g., RT112)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
White, opaque-walled 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat.# G7570 or similar)
-
Multichannel pipette
-
Orbital shaker
-
Luminometer capable of reading 96-well plates
4. Experimental Workflow
The overall workflow involves seeding cells, treating them with a serial dilution of the inhibitor, incubating, adding the assay reagent, and measuring the luminescent signal.
Figure 2: Step-by-step experimental workflow for the cell viability assay.
5. Detailed Protocol
Day 1: Cell Seeding
-
Culture the chosen cell line (e.g., RT112) in T-75 flasks until they reach approximately 80% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, collect cells, and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5.0 x 10⁴ cells/mL).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate (yielding 5,000 cells/well).
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.
Day 2: Compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of treatment concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Also prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells in triplicate.
-
Return the plate to the incubator for 72 hours.
Day 5: Assay and Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10]
-
During this time, prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions (reconstitute the lyophilized substrate with the buffer).[11]
-
Add 100 µL of the prepared CellTiter-Glo® Reagent directly into each well of the 96-well plate.[10]
-
Place the plate on an orbital shaker and mix for 2 minutes at a low speed to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence of each well using a plate-reading luminometer.
6. Data Analysis
-
Subtract the average background luminescence (from medium-only wells) from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells:
-
% Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100
-
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.[9]
Logical Relationship Diagram
The following diagram illustrates the logical flow from FGFR3 inhibition to the measured experimental outcome.
Figure 3: Logical flow of this compound's effect on cell viability measurement.
References
- 1. Decoding the Conformational Selective Mechanism of FGFR Isoforms: A Comparative Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 3. Oncogenic FGFR3 gene fusions in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated mathematical model of FGFR3-mediated tumor growth reveals pathways to harness the benefits of combination targeted therapy and immunotherapy in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. ch.promega.com [ch.promega.com]
- 11. promega.com [promega.com]
Application Notes and Protocols: Immunohistochemical Analysis of FGFR3 in Tumor Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] Dysregulation of FGFR3 signaling, often due to gene mutations, amplifications, or fusions, is implicated in the pathogenesis of various cancers, making it a key therapeutic target.[2][3] Immunohistochemistry (IHC) is a widely used technique to assess FGFR3 protein expression in tumor tissues, providing valuable insights for both prognostic and predictive biomarker studies.[3][4] These application notes provide a comprehensive guide to performing and interpreting FGFR3 IHC in tumor samples.
Data Presentation: FGFR3 Expression in Human Cancers
The expression of FGFR3 varies significantly across different tumor types. The following table summarizes reported FGFR3 expression levels as detected by IHC in several cancers.
| Tumor Type | Cohort Size | FGFR3 Positivity (%) | Notes |
| Urothelial Carcinoma (UC) | |||
| Primary Muscle-Invasive UC | 231 | 29% | Positive staining detected.[5] |
| Metastatic UC | 31 | 49% | Positive staining detected.[5] |
| Non-invasive Papillary UC | 207 | 54.6% | Associated with low tumor grade and stage. |
| Glioma | 1024 | 7.1% (73/1024) | Strong staining observed in 1% of cases and was associated with FGFR3-TACC3 fusion.[3] |
| Non-Small Cell Lung Cancer (NSCLC) | 86 | 30.2% (26/86) | Higher expression correlated with adenocarcinoma histology and EGFR mutation status.[6] |
| Multiple Myeloma (MM) | 85 | 15% (13/85) | Strongly correlated with t(4;14) translocation.[4] |
FGFR3 Signaling Pathway
FGFR3 signaling is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers several downstream signaling cascades, including the RAS-MAPK pathway, the PI3K-AKT pathway, and the JAK-STAT pathway, which collectively regulate gene expression and cellular processes such as proliferation, survival, and differentiation.
Caption: Overview of the FGFR3 signaling cascade.
Experimental Protocols
Antibody Selection
The choice of a well-validated primary antibody is critical for reliable IHC results. Both monoclonal and polyclonal antibodies against FGFR3 are commercially available. It is essential to review the manufacturer's validation data and relevant literature to select an antibody suitable for IHC on formalin-fixed, paraffin-embedded (FFPE) tissues. The mouse monoclonal anti-FGFR3 antibody (clone sc-13121) has been used in studies on multiple myeloma and glioma.[3][4]
Recommended Protocol for FGFR3 IHC on FFPE Tissues
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
1. Deparaffinization and Rehydration:
-
Place slides in a slide holder.
-
Immerse in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in distilled water.
2. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is recommended for FGFR3.
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C in a water bath, steamer, or microwave.
-
Maintain the temperature for 20-30 minutes.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS).
3. Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
4. Blocking:
-
Incubate slides with a protein block (e.g., 10% normal goat serum in wash buffer) for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
5. Primary Antibody Incubation:
-
Dilute the primary FGFR3 antibody to its optimal concentration in antibody diluent.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Detection System:
-
Rinse slides with wash buffer.
-
Follow the manufacturer's instructions for the chosen detection system (e.g., polymer-based HRP or AP systems). This typically involves incubation with a secondary antibody and/or an enzyme-conjugated polymer.
7. Chromogen:
-
Rinse slides with wash buffer.
-
Incubate with the appropriate chromogen solution (e.g., DAB for HRP systems) until the desired staining intensity is reached.
-
Rinse with distilled water to stop the reaction.
8. Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water or a bluing reagent.
-
Rinse with distilled water.
9. Dehydration and Mounting:
-
Dehydrate the slides through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
Controls
-
Positive Control: A tissue known to express FGFR3, such as certain urothelial carcinomas or a cell line xenograft with a confirmed FGFR3 translocation (e.g., KMS11).[4][7] Normal brain and testicular tissues can also serve as positive controls.[8]
-
Negative Control: Omission of the primary antibody to check for non-specific staining from the detection system. Additionally, a tissue known to be negative for FGFR3 expression should be included.
IHC Scoring and Interpretation
FGFR3 expression is typically evaluated based on the staining intensity and the percentage of positive tumor cells. Two common scoring systems are the Immunoreactivity Score (IRS) and the H-Score.
Immunoreactivity Score (IRS)
The IRS is calculated by multiplying the staining intensity score by the percentage of positive cells score.
| Staining Intensity Score | Description | Percentage of Positive Cells Score | Percentage |
| 0 | No staining | 0 | 0% |
| 1 | Weak staining | 1 | <10% |
| 2 | Moderate staining | 2 | 10-50% |
| 3 | Strong staining | 3 | 51-80% |
| 4 | >80% |
Final IRS = Staining Intensity Score x Percentage of Positive Cells Score (Range: 0-12)
H-Score
The H-score is a continuous scale from 0 to 300, calculated as follows:
H-Score = (1 x % of weakly stained cells) + (2 x % of moderately stained cells) + (3 x % of strongly stained cells)
A higher score indicates stronger and more widespread expression of FGFR3.
Experimental Workflow
The following diagram illustrates the key steps in the FGFR3 IHC workflow.
Caption: A flowchart of the FGFR3 IHC process.
References
- 1. FGFR3 Antibody - Novatein Biosciences [novateinbio.com]
- 2. Insights of fibroblast growth factor receptor 3 aberrations in pan-cancer and their roles in potential clinical treatment | Aging [aging-us.com]
- 3. FGFR3 overexpression is a useful detection tool for FGFR3 fusions and sequence variations in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. FGFR3 expression in primary and metastatic urothelial carcinoma of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High expression of FGFR3 predicts a better prognosis for patients with non-small cell lung cancer in a Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijp.iranpath.org [ijp.iranpath.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Fgfr3-IN-3 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for Fgfr3-IN-3, a potent pan-FGFR inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Question: My this compound powder is difficult to dissolve. What should I do?
Answer:
This compound is known to have limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). If you are experiencing difficulty dissolving the compound, consider the following steps:
-
Ensure you are using a high-purity, anhydrous grade of DMSO. The presence of water can significantly reduce the solubility of many organic compounds.
-
Gently warm the solution. Warming the vial in a water bath at a temperature not exceeding 40°C can aid in dissolution.
-
Vortex the solution intermittently. Agitation can help to break up any clumps of powder and facilitate dissolution.
-
Sonication can be employed as a last resort. Use a bath sonicator for short periods to avoid excessive heating of the sample.
Question: I observed precipitation when I diluted my this compound DMSO stock solution in my aqueous experimental medium (e.g., PBS or cell culture medium). How can I prevent this?
Answer:
Precipitation upon dilution into an aqueous medium is a common issue with compounds that have low aqueous solubility. To mitigate this:
-
Perform a serial dilution in DMSO first. Before adding the inhibitor to your aqueous medium, perform an intermediate dilution of your concentrated DMSO stock solution in DMSO to a lower concentration.
-
Add the diluted DMSO stock to the aqueous medium slowly while vortexing. This gradual addition can help to prevent the compound from crashing out of solution.
-
Maintain a low final concentration of DMSO in your experimental setup. It is generally recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced artifacts in biological assays.[1]
Question: How can I confirm if my this compound is fully dissolved in my final working solution?
Answer:
Visually inspect the solution for any particulate matter. For a more rigorous check, you can centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet is visible, the compound is not fully dissolved.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is DMSO. It has a reported solubility of 10 mM in DMSO.
Q2: What is the known solubility of this compound in other common solvents?
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent, pan-FGFR inhibitor, meaning it inhibits the activity of multiple Fibroblast Growth Factor Receptors (FGFRs). It exerts its effect by blocking the ATP binding site of the FGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.
Quantitative Solubility Data
| Solvent | Molar Solubility |
| DMSO | 10 mM |
| PBS (pH 7.4) | Very Low / Insoluble |
| Ethanol | Low / Poorly Soluble |
| Cell Culture Medium | Very Low / Insoluble |
Note: The solubility in PBS, ethanol, and cell culture medium is qualitatively described due to the lack of precise quantitative data in publicly available resources. Researchers should determine the empirical solubility for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 759.92 g/mol ).
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, gently warm the tube in a water bath at 37°C for 5-10 minutes, vortexing intermittently.
-
If dissolution is still incomplete, sonicate the tube in a bath sonicator for 1-2 minutes.
-
Once the solution is clear and free of any visible particles, it is ready for use or storage.
-
For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed.
-
To minimize precipitation, first, prepare an intermediate dilution of the stock solution in DMSO. For example, if your final concentration is 1 µM in a 10 mL final volume, you would need 1 µL of the 10 mM stock. Instead of adding this directly, you could first dilute 1 µL of the 10 mM stock into 9 µL of DMSO to make a 1 mM solution. Then, you would add 10 µL of this 1 mM solution to your 10 mL of cell culture medium.
-
Slowly add the final diluted DMSO stock solution to the pre-warmed cell culture medium while gently vortexing or swirling the tube.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.[1]
-
Visually inspect the working solution for any signs of precipitation before use.
Visualizations
Caption: Simplified FGFR3 Signaling Pathway.
Caption: Experimental Workflow for this compound.
Caption: Troubleshooting Logic for this compound Solubility.
References
Off-target effects of Fgfr3-IN-3 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fgfr3-IN-3 in experiments. The information is designed to help users identify and address potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, irreversible inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). It also inhibits other members of the FGFR family, including FGFR1, FGFR2, and FGFR4, with high affinity.[1][2][3]
Q2: What are the known primary off-targets of this compound?
The most significant and well-characterized off-target of this compound is the Epidermal Growth Factor Receptor (EGFR).[1][2][4] this compound has been described as a dual FGFR/EGFR inhibitor due to its potent activity against both receptor families.[1][4] KinomeScan profiling has also suggested potential activity against Bruton's tyrosine kinase (BTK), though with less potency compared to FGFR and EGFR.[4]
Q3: What are the downstream signaling pathways affected by this compound?
By inhibiting FGFR3, this compound primarily affects the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling pathways.[5][6][7] Due to its off-target activity on EGFR, it can also impact the signaling cascades downstream of EGFR, which largely overlap with those of FGFR, including the MAPK and PI3K-AKT pathways.[8]
Q4: How can I assess the on-target activity of this compound in my experiments?
On-target activity can be confirmed by observing a dose-dependent decrease in the phosphorylation of FGFR3 and its downstream effectors, such as ERK and AKT, using Western blotting. Additionally, a decrease in the proliferation and viability of cells known to be dependent on FGFR3 signaling can be measured using cell viability assays.
Q5: What unexpected results might I observe due to off-target effects?
Unexpected results due to the inhibition of EGFR could include effects on cell lines that are sensitive to EGFR signaling but have low or no FGFR3 expression. This might manifest as unexpected anti-proliferative effects or changes in signaling pathways not anticipated from FGFR3 inhibition alone.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity in a cell line with low FGFR3 expression. | The cell line may be highly dependent on EGFR signaling, and the off-target activity of this compound against EGFR is causing the cytotoxic effect. | 1. Verify Target Expression: Confirm the expression levels of both FGFR3 and EGFR in your cell line via Western blot or qPCR. 2. Use a More Selective Inhibitor: Compare the effects of this compound with a more selective FGFR inhibitor that has minimal activity against EGFR. 3. EGFR Rescue Experiment: Determine if the cytotoxicity can be rescued by stimulating an alternative signaling pathway that is independent of EGFR. |
| Inconsistent results between different cell lines. | Cell lines have varying levels of FGFR and EGFR expression and dependency, leading to different sensitivities to this compound. | 1. Characterize Your Cell Lines: Profile the expression of FGFR family members and EGFR in all cell lines used. 2. Dose-Response Curves: Generate full dose-response curves for each cell line to determine their respective IC50 values. |
| Downstream signaling (e.g., p-ERK, p-AKT) is inhibited, but the effect is stronger than expected based on FGFR3 inhibition alone. | The observed inhibition is a cumulative effect of inhibiting both FGFR3 and EGFR signaling pathways, both of which converge on the MAPK and PI3K-AKT pathways. | 1. Use Pathway-Specific Inhibitors: Compare the signaling inhibition by this compound to that of a highly selective EGFR inhibitor and a selective FGFR inhibitor to dissect the contribution of each. 2. Analyze Upstream Receptors: Directly measure the phosphorylation status of both FGFR3 and EGFR to confirm the engagement of both targets. |
| Development of resistance to this compound in long-term studies. | Resistance can emerge through various mechanisms, including mutations in the FGFR3 or EGFR gatekeeper residues or upregulation of bypass signaling pathways. | 1. Sequence the Target Genes: Analyze the DNA sequence of FGFR3 and EGFR in resistant cells to identify potential mutations. 2. Profile Signaling Pathways: Use phosphoproteomics or Western blotting to identify upregulated signaling pathways in resistant cells. 3. Combination Therapy: Investigate the efficacy of combining this compound with inhibitors of the identified resistance pathways. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound (FIIN-3) against its primary targets and key off-targets.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| FGFR1 | 13.1 | Z'-Lyte | [1][2][3] |
| FGFR2 | 21 | Z'-Lyte | [1][2][3] |
| FGFR3 | 31.4 | Z'-Lyte | [1][2][3] |
| FGFR4 | 35.3 | Z'-Lyte | [1][2][3] |
| EGFR | 43 | Z'-Lyte | [1][2] |
Table 2: Cellular Proliferation Inhibitory Activity of this compound
| Cell Line Model | Target Dependency | EC50 (nM) | Reference |
| Ba/F3 (FGFR1-4 dependent) | FGFR1-4 | 1 - 93 | [1] |
| Ba/F3 (EGFRvIII dependent) | EGFR | 135 | [1][2] |
| Ba/F3 (EGFR L858R mutant) | EGFR | 17 | [2] |
| Ba/F3 (EGFR L858R/T790M mutant) | EGFR | 231 | [2] |
Experimental Protocols
1. Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is suitable for measuring the in vitro inhibitory activity of this compound against FGFR3 and other kinases.
-
Materials:
-
Recombinant FGFR3 kinase
-
Substrate (e.g., Poly(E,Y)4:1)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate-reading luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the recombinant FGFR3 enzyme.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.
-
2. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cell lines.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
-
3. Western Blotting for Downstream Signaling Analysis
This protocol provides a general framework for analyzing the phosphorylation status of FGFR3 and its downstream signaling proteins.
-
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-FGFR3, anti-FGFR3, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Imaging system for chemiluminescence detection
-
-
Procedure:
-
Plate cells and allow them to adhere. Starve the cells in serum-free medium if necessary to reduce basal signaling.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH) and the total protein levels.
-
Visualizations
Caption: FGFR3 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. graylab.stanford.edu [graylab.stanford.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGFR3 - My Cancer Genome [mycancergenome.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr3-IN-3 stability in DMSO and culture media
Welcome to the technical support center for Fgfr3-IN-3. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this potent pan-FGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: this compound should be stored under the conditions specified on its Certificate of Analysis. For long-term storage, it is advisable to store the compound as a solid at -20°C. For stock solutions in DMSO, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles.[1]
Q2: What is the stability of this compound in DMSO?
A2: While specific quantitative stability data for this compound in DMSO is not publicly available, general studies on small molecule stability in DMSO suggest that most compounds remain stable for extended periods when stored properly.[2][3] However, the stability of any specific compound can be influenced by factors such as its chemical structure, the purity of the DMSO, water content, and the number of freeze-thaw cycles.[1][2][4] It is best practice to minimize the exposure of DMSO stock solutions to ambient temperature and humidity. For critical experiments, it is recommended to assess the stability of this compound in your specific experimental conditions.
Q3: How stable is this compound in cell culture media?
A3: The stability of this compound in cell culture media has not been specifically reported. The stability of a small molecule in aqueous-based culture media can be variable and is often significantly lower than in DMSO. Factors such as pH, temperature, enzymatic degradation by cellular components, and interactions with media components like serum can all affect compound stability.[5] Therefore, it is crucial to prepare fresh dilutions of this compound in culture media for each experiment and to minimize the time the compound spends in the media before being added to cells.
Q4: How many times can I freeze and thaw my DMSO stock solution of this compound?
A4: To maintain the integrity of this compound, it is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Studies on other small molecules have shown that while many are stable through several freeze-thaw cycles, some degradation can occur.[1][2] Limiting the number of freeze-thaw cycles is a critical step in ensuring experimental reproducibility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected results in cell-based assays. | Degradation of this compound in culture media. | Prepare fresh dilutions of this compound in media immediately before each experiment. Consider reducing the incubation time of the compound in the media before it is added to the cells. |
| Degradation of this compound DMSO stock solution. | Use a fresh aliquot of the DMSO stock that has not undergone multiple freeze-thaw cycles. If the problem persists, consider preparing a new stock solution from solid compound. Perform a stability check of your stock solution using the protocol provided below. | |
| Loss of compound activity over time. | Improper storage of the this compound stock solution. | Ensure your DMSO stock solution is stored at -80°C and protected from light. Verify that the storage vials are properly sealed to prevent moisture absorption by the DMSO. |
| Precipitation of the compound in culture media. | Poor solubility of this compound at the working concentration. | Ensure the final concentration of DMSO in the culture media is sufficient to maintain solubility, typically not exceeding 0.5%. If precipitation is still observed, consider sonication or gentle warming of the media during compound dilution. Always visually inspect for precipitation before adding to cells. |
Quantitative Data Summary: General Compound Stability in DMSO
The following table summarizes general findings from studies on the stability of diverse compound libraries in DMSO. Note that these are general observations and the stability of this compound should be independently verified.
| Storage Condition | Duration | Observation | Citation |
| 4°C in DMSO/water (90/10) | 2 years | 85% of compounds were stable. | [4] |
| Room Temperature | 5 months | No significant difference in compound recovery between glass and polypropylene containers. | [2][3] |
| -15°C with 11 freeze/thaw cycles | 11 cycles | No significant compound loss was observed for most compounds. | [2][3] |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general method using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the stability of this compound in both DMSO and cell culture media.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
-
LC-MS system
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. This will be your time zero (T=0) sample for DMSO stability.
-
DMSO Stability Assessment:
-
Aliquot the 10 mM stock solution into multiple vials.
-
Store one aliquot at -80°C (this will be your reference standard).
-
Store other aliquots under the conditions you wish to test (e.g., room temperature, 4°C, or subject to repeated freeze-thaw cycles).
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), take a sample from each condition.
-
Dilute the samples in a suitable solvent (e.g., acetonitrile) and analyze by LC-MS.
-
-
Culture Media Stability Assessment:
-
Warm the cell culture medium to 37°C.
-
Spike the pre-warmed medium with the 10 mM this compound DMSO stock to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
-
Immediately take a sample (T=0).
-
Incubate the medium at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Immediately process the samples by protein precipitation (e.g., adding 3 volumes of cold acetonitrile with an internal standard), centrifuge to pellet proteins, and transfer the supernatant for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples to determine the peak area of the parent this compound molecule.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Instability restricts signaling of multiple fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Fgfr3-IN-3
Welcome to the technical support center for Fgfr3-IN-3. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this potent pan-FGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as compound 40a) is a potent, orally bioavailable, and selective pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Its primary mechanism of action is the competitive inhibition of the ATP-binding site in the kinase domain of FGFRs, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways. It has been shown to be highly selective for FGFRs over VEGFR2.[1]
Q2: What are the reported IC50 values for this compound against the FGFR family?
The inhibitory potency of this compound has been characterized against the enzymatic activity of the four FGFR isoforms.
| Target | IC50 (nM) |
| FGFR1 | 2.1 |
| FGFR2 | 3.1 |
| FGFR3 | 4.3 |
| FGFR4 | 74 |
| Data from MedchemExpress[1] |
Q3: In which research areas is this compound most commonly used?
This compound is primarily utilized in cancer research, with a particular focus on malignancies driven by aberrant FGFR signaling, such as bladder cancer.[1] Activating mutations, fusions, and amplifications of FGFR genes are implicated in various cancers, making inhibitors like this compound valuable tools for preclinical investigation.
Troubleshooting Guide for Unexpected Experimental Results
This guide addresses common unexpected outcomes when using this compound and provides potential explanations and solutions.
Problem 1: Lower than expected potency or lack of efficacy in cell-based assays.
Possible Cause 1: Cell Line Insensitivity or Acquired Resistance.
Not all cell lines with FGFR3 alterations are equally sensitive to FGFR inhibition. Some cell lines may have intrinsic resistance or may have acquired resistance during culture.
-
Evidence of Resistance:
-
Urothelial cell lines RT112 and RT4, which have FGFR3-TACC3 fusions, are known to be sensitive to FGFR inhibitors. However, prolonged exposure to FGFR inhibitors can lead to the development of resistant sublines.[1]
-
Resistance can be mediated by the activation of bypass signaling pathways, such as the PI3K/AKT/mTOR or EGFR pathways, which can compensate for the inhibition of FGFR signaling.[2][3]
-
Mutations in the FGFR kinase domain can also confer resistance to inhibitors.[2]
-
-
Troubleshooting Steps:
-
Confirm FGFR Status: Verify the expression and activation status of FGFR3 (and other FGFRs) in your cell line using Western blot or qPCR. Ensure the specific FGFR alteration (mutation, fusion, amplification) is present and known to be a driver of proliferation in your model system.
-
Test a Sensitive Control Cell Line: Include a known sensitive cell line (e.g., RT112) in your experiments as a positive control for inhibitor activity.
-
Investigate Bypass Pathways: If you suspect resistance, probe for the activation of alternative signaling pathways. Perform Western blots for key nodes in the PI3K/AKT (p-AKT, p-S6) and MAPK/ERK (p-ERK) pathways. Increased signaling in these pathways despite FGFR3 inhibition may indicate a bypass mechanism.
-
Consider Combination Therapy: In cases of bypass activation, co-treatment with an inhibitor of the activated pathway (e.g., a PI3K or MEK inhibitor) may restore sensitivity.[2]
-
Possible Cause 2: Suboptimal Experimental Conditions.
-
Troubleshooting Steps:
-
Inhibitor Concentration and Incubation Time: Ensure you are using a concentration range appropriate for the IC50 values of this compound. For initial experiments, a dose-response curve from low nanomolar to micromolar concentrations is recommended. Incubation times for cell viability assays are typically 72 hours. For signaling pathway analysis by Western blot, shorter incubation times (e.g., 1-24 hours) are usually sufficient.
-
Serum Concentration: High concentrations of growth factors in fetal bovine serum (FBS) can compete with the inhibitor and reduce its apparent potency. Consider reducing the serum concentration during the experiment, but ensure the cells remain viable.
-
Problem 2: Off-target effects or unexpected cellular phenotypes.
Possible Cause 1: Inhibition of other kinases.
While this compound is reported to be highly selective for FGFRs over VEGFR2, as a pan-FGFR inhibitor, it may have activity against other kinases, especially at higher concentrations.
-
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits FGFR3 phosphorylation and downstream signaling to minimize potential off-target effects.
-
Phenotypic Comparison: Compare the observed phenotype with that of other structurally different FGFR inhibitors or with genetic knockdown of FGFR3 (e.g., using siRNA or shRNA). If the phenotype is unique to this compound, it may suggest an off-target effect.
-
Consult Kinase Selectivity Data: While a comprehensive public kinase panel screen for this compound is not currently available, it is advisable to consult any such data that may become available from the manufacturer or in future publications.
-
Possible Cause 2: Paradoxical Signaling.
In some contexts, inhibition of a signaling pathway can lead to a feedback loop that activates another pathway.
-
Evidence of Paradoxical Signaling in FGFR pathways:
-
Troubleshooting Steps:
-
Analyze Key Signaling Nodes: Perform a broad analysis of key signaling pathways (e.g., MAPK, PI3K/AKT, STAT) at different time points after treatment with this compound. Look for unexpected increases in the phosphorylation of key proteins.
-
Cell Cycle Analysis: If you observe unexpected effects on cell proliferation, perform cell cycle analysis by flow cytometry to determine if the inhibitor is causing arrest at a specific phase.
-
Experimental Protocols
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 72-96 hours). Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest inhibitor dose.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Downstream Signaling
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or with a vehicle control for the desired time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FGFR3, total FGFR3, p-FRS2, total FRS2, p-ERK1/2, total ERK1/2, p-AKT, and total AKT overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
Caption: Simplified FGFR3 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
How to prevent Fgfr3-IN-3 degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of Fgfr3-IN-3 to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, pan-FGFR inhibitor with IC50 values of 2.1 nM, 3.1 nM, 4.3 nM, and 74 nM for FGFR1, 2, 3, and 4, respectively[1]. It is a pyrimidine derivative that functions by blocking the kinase activity of Fibroblast Growth Factor Receptors (FGFRs), which are involved in various cellular processes like proliferation and differentiation[1][2].
Q2: How should I store the solid form of this compound?
For long-term storage of solid this compound, it is recommended to store it at -20°C for up to three years or at 4°C for up to two years. Always refer to the Certificate of Analysis for product-specific recommendations[1].
Q3: What is the recommended solvent for reconstituting this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO)[3].
Q4: How should I prepare and store stock solutions of this compound?
Before opening the vial, centrifuge it to ensure all the powder is at the bottom. Prepare a concentrated stock solution in DMSO. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months[4].
Q5: Can I store this compound stock solutions at room temperature?
No, it is not recommended to store DMSO stock solutions of small molecules at room temperature for extended periods as this can lead to degradation. For short-term use during an experiment, keep the solution on ice.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially due to its degradation.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibitory activity | Degradation of this compound in stock solution. | - Prepare a fresh stock solution from the solid compound.- Ensure proper storage of stock solutions (aliquoted, -80°C).- Avoid multiple freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | - Verify the calculations for preparing the stock solution.- Use a calibrated pipette for accurate volume measurements. | |
| Precipitation of the compound in the working solution. | - Ensure the final concentration of DMSO in the cell culture medium is low (<0.5%) to avoid toxicity and precipitation.- Visually inspect the working solution for any precipitates before adding to cells. | |
| Complete loss of activity | Significant degradation of this compound. | - Discard the old stock solution and prepare a new one from the solid compound.- Review storage and handling procedures to identify potential sources of degradation. |
| Incorrect compound used. | - Verify the identity of the compound vial. | |
| Variability between experiments | Inconsistent handling of this compound solutions. | - Standardize the protocol for preparing and using this compound solutions across all experiments.- Use single-use aliquots to ensure consistent concentration. |
| Contamination of stock solutions. | - Use sterile techniques when preparing and handling stock solutions.- Filter-sterilize the stock solution if necessary, ensuring the filter material is compatible with DMSO. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO Solution
This protocol outlines a method to evaluate the stability of this compound in a DMSO stock solution under different storage conditions.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple microcentrifuge tubes (e.g., 20 µL per tube).
-
Establish different storage conditions to test:
-
-80°C (control)
-
-20°C
-
4°C
-
Room temperature (e.g., 25°C)
-
Room temperature with light exposure
-
-
At designated time points (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, and Day 30), take one aliquot from each storage condition for analysis.
-
For each time point, dilute the this compound sample to a suitable concentration for HPLC analysis (e.g., 10 µM) using a mixture of acetonitrile and water.
-
Analyze the samples by HPLC.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
At each time point, calculate the peak area of the this compound peak.
-
Compare the peak area of the samples from different storage conditions to the -80°C control at the same time point.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
Plot the percentage of remaining this compound over time for each condition.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Fgfr3 Inhibitors and Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using small molecule inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3) in fluorescence-based assays. While the focus is on general troubleshooting for any FGFR3 inhibitor, the principles discussed are widely applicable.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorescent signal decreases when I add my FGFR3 inhibitor. What could be the cause?
A1: A decrease in fluorescence intensity upon the addition of a compound can be attributed to several factors:
-
Fluorescence Quenching: The inhibitor itself might be a fluorescence quencher, absorbing the excitation energy from the fluorophore or accepting the emission energy without radiative emission.
-
Compound Autofluorescence: The inhibitor may fluoresce at a wavelength that interferes with the detection of the primary fluorophore, leading to inaccurate background correction and an apparent decrease in signal.
-
Biological Effect: The inhibitor may be effectively inhibiting the FGFR3 signaling pathway, leading to a genuine biological change that results in a lower fluorescence readout (e.g., decreased recruitment of a fluorescently tagged downstream protein).
-
Precipitation: The compound may precipitate out of solution at the concentration used, scattering light and affecting signal detection.
Troubleshooting Steps:
-
Control for Compound Autofluorescence: Measure the fluorescence of the inhibitor alone in the assay buffer at the same concentration used in the experiment.
-
Assess Quenching Effects: Perform a control experiment with the fluorescent dye or protein alone and titrate in the inhibitor to see if the signal decreases in the absence of the biological target.
-
Check for Precipitation: Visually inspect the wells for any signs of precipitation after adding the inhibitor. You can also measure absorbance at a high wavelength (e.g., 600 nm) to detect light scattering.
-
Validate with an Orthogonal Assay: Confirm the inhibitory activity using a non-fluorescence-based method, such as a Western blot to detect changes in protein phosphorylation.
Q2: I am observing high background fluorescence in my assay when the inhibitor is present. How can I address this?
A2: High background fluorescence is often due to the intrinsic fluorescence of the test compound (autofluorescence).
Troubleshooting Steps:
-
Spectral Scan: Perform a fluorescence scan (excitation and emission spectra) of your inhibitor to identify its optimal excitation and emission wavelengths.
-
Use a Red-Shifted Fluorophore: If the inhibitor's autofluorescence is in the blue or green spectrum, consider using a red-shifted fluorescent dye or protein for your assay to minimize spectral overlap.
-
Background Subtraction: For every experiment, include control wells containing the inhibitor at the relevant concentration but without the fluorescent probe to measure and subtract the background fluorescence.
-
Time-Resolved Fluorescence (TRF): If available, consider using a TRF-based assay. Autofluorescence from organic compounds is typically short-lived, while the signal from lanthanide-based TRF probes has a much longer decay time, allowing for temporal separation of the signals.
Q3: My results are not reproducible. What are some common sources of variability when using FGFR3 inhibitors in fluorescence assays?
A3: Lack of reproducibility can stem from several sources:
-
Compound Instability: The inhibitor may be unstable in the assay buffer or sensitive to light.
-
Inconsistent Compound Dilutions: Errors in preparing serial dilutions can lead to significant variability.
-
Cell-Based Assay Variability: In cell-based assays, factors such as cell passage number, cell density, and serum batch can all contribute to variability.
-
Instrument Settings: Inconsistent settings on the fluorescence plate reader (e.g., gain, excitation/emission wavelengths, read height) can affect results.
Troubleshooting Steps:
-
Fresh Compound Dilutions: Prepare fresh dilutions of the inhibitor for each experiment from a concentrated stock stored under appropriate conditions.
-
Standardize Cell Culture: Use cells within a defined passage number range, seed at a consistent density, and test new batches of serum before use.
-
Consistent Instrument Parameters: Use a standardized protocol with fixed instrument settings for all comparable experiments.
-
Include Proper Controls: Always include positive and negative controls in your assay to monitor its performance and normalize the data.
Quantitative Data Summary
For researchers experiencing spectral overlap issues, the following table summarizes the spectral properties of common fluorophores used in FGFR3 assays and can help in selecting a probe that avoids the autofluorescence range of a potential inhibitor.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Common Applications in FGFR3 Assays |
| GFP (Green Fluorescent Protein) | 488 | 509 | 0.79 | Fusion protein for tracking FGFR3 localization and recruitment of downstream partners. |
| mCherry | 587 | 610 | 0.22 | FRET partner with GFP; tagging interacting proteins. |
| Alexa Fluor 488 | 495 | 519 | 0.92 | Labeled antibodies for immunofluorescence; fluorescently labeled ligands. |
| Alexa Fluor 647 | 650 | 668 | 0.33 | Far-red probe to avoid autofluorescence from compounds and cells. |
| CFP (Cyan Fluorescent Protein) | 433 | 475 | 0.40 | FRET donor for YFP. |
| YFP (Yellow Fluorescent Protein) | 514 | 527 | 0.61 | FRET acceptor for CFP. |
Experimental Protocols
Protocol: In Vitro FGFR3 Kinase Assay using Fluorescence Polarization
This protocol describes a method to measure the kinase activity of recombinant FGFR3 by detecting the phosphorylation of a fluorescently labeled peptide substrate.
Materials:
-
Recombinant human FGFR3 kinase domain
-
Fluorescein-labeled poly-GT peptide substrate
-
Anti-phosphotyrosine antibody
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of the FGFR3 enzyme in kinase assay buffer.
-
Prepare a 2X solution of the fluorescein-labeled peptide substrate and ATP in kinase assay buffer.
-
Prepare serial dilutions of the FGFR3 inhibitor in DMSO, and then dilute into kinase assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the inhibitor solution (or DMSO for control) to the wells of the 384-well plate.
-
Add 10 µL of the 2X FGFR3 enzyme solution to all wells except the "no enzyme" control. Add 10 µL of kinase assay buffer to the "no enzyme" control wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the 2X peptide substrate/ATP solution to all wells to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Stop Reaction and Measure Polarization:
-
Stop the reaction by adding 5 µL of a stop solution containing EDTA.
-
Add 5 µL of the anti-phosphotyrosine antibody.
-
Incubate for 30 minutes at room temperature.
-
Read the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 530 nm).
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization (mP) values. An increase in mP indicates phosphorylation of the substrate.
-
Plot the mP values against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
Visualizations
Validation & Comparative
A Comparative Guide to FGFR Inhibition: The Selective FGFR3 Inhibitor Debio 1347 Versus Pan-FGFR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective FGFR3 inhibitor Debio 1347 against prominent pan-FGFR inhibitors: AZD4547, Infigratinib (BGJ398), and Erdafitinib. This analysis is supported by preclinical experimental data to delineate their respective pharmacological profiles.
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers. While pan-FGFR inhibitors target multiple FGFR isoforms, selective inhibitors offer the potential for a more targeted therapeutic approach with a potentially different safety profile. This guide focuses on Debio 1347 (also known as CH5183284), a selective inhibitor of FGFR1, 2, and 3, with a particular emphasis on its activity against FGFR3, and compares its performance with the pan-FGFR inhibitors AZD4547, Infigratinib, and Erdafitinib.
Kinase Selectivity Profile
The in vitro kinase inhibitory activity of a compound is a critical determinant of its target specificity and potential off-target effects. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific enzyme.
| Kinase Target | Debio 1347 (IC50, nM) | AZD4547 (IC50, nM) | Infigratinib (BGJ398) (IC50, nM) [1][2] | Erdafitinib (IC50, nM) |
| FGFR1 | 9.3[3][4] | 0.2 | 0.9 | 1.2 |
| FGFR2 | 7.6[3][4] | 2.5 | 1.4 | 2.5 |
| FGFR3 | 22[3][4] | 1.8 | 1.0 | 3.0 |
| FGFR4 | 290[4] | 165 | 60[1][2] | 5.7 |
| KDR (VEGFR2) | 2,100[5] | 24 | 180[2] | 36.8 |
Table 1: Comparative Kinase Inhibition Profile. This table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Debio 1347, AZD4547, Infigratinib, and Erdafitinib against the four FGFR isoforms and the off-target kinase KDR (VEGFR2). Lower IC50 values indicate greater potency.
Cellular Activity
The anti-proliferative activity of FGFR inhibitors is evaluated in cancer cell lines harboring specific FGFR alterations. The IC50 values in these cellular assays reflect the compound's ability to inhibit tumor cell growth.
| Cell Line | FGFR Alteration | Debio 1347 (IC50, nM) | AZD4547 (GI50, µM) | Infigratinib (IC50, nM) | Erdafitinib (IC50, µM) |
| RT112/84 | Bladder Cancer (FGFR3-TACC3) | Efficacious in xenograft[6] | - | Sensitive | - |
| UM-UC-14 | Bladder Cancer (FGFR3 S249C) | Efficacious in xenograft[6] | - | - | - |
| NCI-H1581 | Lung Cancer (FGFR1 Amp) | - | 0.111[7] | - | - |
| SNU-16 | Gastric Cancer (FGFR2 Amp) | Antiproliferative activity[6] | - | Sensitive | Efficacious in xenograft[8] |
| KATO III | Gastric Cancer (FGFR2 Amp) | - | - | Sensitive[9] | - |
| KG1 | Leukemia (FGFR1OP-FGFR1) | Efficacious in xenograft[6] | - | - | - |
| MFE-280 | Endometrial Cancer (FGFR2 S252W) | Efficacious in xenograft[6] | - | - | - |
Table 2: Comparative Cellular Anti-proliferative Activity. This table presents the cellular inhibitory concentrations of the respective FGFR inhibitors in various cancer cell lines characterized by different FGFR genetic alterations.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of these inhibitors is further validated in vivo using xenograft models, where human tumor cells are implanted into immunocompromised mice.
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) |
| Debio 1347 | RT112 (Bladder, FGFR3-TACC3) | 100 mg/kg QD or 50 mg/kg BID | Significant antitumor activity[10] |
| KG1 (Leukemia, FGFR1OP-FGFR1) | 30 mg/kg and 100 mg/kg | Dose-dependent tumor regression[3] | |
| MFE-280 (Endometrial, FGFR2 S252W) | 30 mg/kg and 100 mg/kg | Dose-dependent tumor regression[3] | |
| UM-UC-14 (Bladder, FGFR3 S249C) | 30 mg/kg and 100 mg/kg | Dose-dependent tumor regression[3] | |
| AZD4547 | NCI-H716 (Colorectal, high FGFR1/2) | Not specified | Inhibited xenograft growth[11] |
| A2780, SKOV3ip1 (Ovarian) | 15 mg/kg | Significantly decreased tumor weight[12][13] | |
| FGFR1-amplified squamous NSCLC PDTX | 12.5 or 25 mg/kg QD | Potent tumor stasis or regression[7] | |
| Infigratinib | RT112 (Bladder, FGFR3-TACC3) | 5 mg/kg | Tumor growth inhibition[14] |
| FGFR fusion-positive PDX models | Not specified | Demonstrated efficacy[14] | |
| Erdafitinib | SNU-16 (Gastric, FGFR2 Amp) | 10 and 30 mg/kg QD | 37.8% and 59.4% TGI, respectively[8] |
| LUX001 PDX (FGFR3-TACC3) | 12.5 mg/kg BID | 100% TGI[8] | |
| A549 (Lung Adenocarcinoma) | 10 mg/kg/day | Significantly inhibited tumor growth[15] |
Table 3: Comparative In Vivo Efficacy in Xenograft Models. This table outlines the anti-tumor effects of Debio 1347, AZD4547, Infigratinib, and Erdafitinib in various xenograft models, detailing the tumor type, dosing regimen, and the observed tumor growth inhibition.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in evaluating these inhibitors, the following diagrams are provided.
Caption: Overview of the FGFR signaling cascade.
Caption: Workflow for evaluating FGFR inhibitors.
Experimental Protocols
The following are generalized protocols representative of the methodologies used to generate the data presented in this guide.
In Vitro Kinase Assay (Biochemical IC50 Determination)
-
Reagents and Setup: Recombinant human FGFR enzymes and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase reaction buffer. The test compounds are serially diluted to various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as ELISA-based assays using a phosphorylation-specific antibody or radiometric assays measuring the incorporation of ³²P-ATP.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay for Cellular IC50)
-
Cell Seeding: Cancer cells with known FGFR alterations are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the FGFR inhibitor and incubated for a period of 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to untreated control cells. The IC50 value is determined by plotting the data on a dose-response curve.[16][17][18][19][20]
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells with defined FGFR alterations are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[21][22]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[23]
-
Randomization and Treatment: The mice are randomized into control and treatment groups. The FGFR inhibitor is administered orally via gavage at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Volume = (width)² x length/2 is commonly used.[21]
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated group to the control group.
Conclusion
This guide provides a comparative overview of the selective FGFR3 inhibitor Debio 1347 and the pan-FGFR inhibitors AZD4547, Infigratinib, and Erdafitinib. The presented data highlights the distinct selectivity and efficacy profiles of these compounds. Debio 1347 demonstrates a more selective profile towards FGFR1/2/3, with significantly less activity against FGFR4 and KDR, which may translate to a different clinical safety and efficacy profile compared to the broader activity of the pan-FGFR inhibitors. The choice of inhibitor for therapeutic development and clinical application will depend on the specific FGFR alteration driving the malignancy and the desired therapeutic window. The experimental protocols and diagrams provided serve as a foundational resource for researchers in the field of FGFR-targeted cancer therapy.
References
- 1. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. debiopharm.com [debiopharm.com]
- 11. AZD-4547 exerts potent cytostatic and cytotoxic activities against fibroblast growth factor receptor (FGFR)-expressing colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-tumor effects of AZD4547 on ovarian cancer cells: differential responses based on c-Met and FGF19/FGFR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. qedtx.com [qedtx.com]
- 15. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 22. StarrLab - Xenografts [sites.google.com]
- 23. tumor.informatics.jax.org [tumor.informatics.jax.org]
Infigratinib vs. Fgfr3-IN-3: A Comparative Analysis in Bladder Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two fibroblast growth factor receptor (FGFR) inhibitors, infigratinib and Fgfr3-IN-3, in the context of bladder cancer models. By presenting available experimental data, this document aims to offer an objective overview to inform preclinical and translational research efforts targeting FGFR aberrations in urothelial carcinoma.
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a well-validated oncogenic driver in a significant subset of bladder cancers. Alterations in FGFR3, including mutations and gene fusions, lead to constitutive activation of downstream signaling pathways, promoting tumor cell proliferation and survival.[1][2] This has spurred the development of targeted therapies aimed at inhibiting FGFR3 activity. Infigratinib (BGJ398) is a potent, selective inhibitor of FGFR1-3 that has demonstrated clinical activity in patients with FGFR3-altered urothelial carcinoma.[3][4][5][6] this compound is another potent inhibitor of the FGFR family.[7] This guide will compare these two compounds based on available preclinical data.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity Notes |
| Infigratinib | FGFR1 | 0.9 | Potent inhibitor of FGFR1, FGFR2, and FGFR3.[7] |
| FGFR2 | 1.4 | ||
| FGFR3 | 1.0 | ||
| FGFR4 | 60 | ||
| This compound | FGFR1 | 2.1 | A potent pan-FGFR inhibitor.[7] |
| FGFR2 | 3.1 | ||
| FGFR3 | 4.3 | ||
| FGFR4 | 74 |
Note: Data for this compound is based on information from chemical suppliers and may not have been independently published in peer-reviewed literature.
Table 2: Preclinical Efficacy of Infigratinib in Bladder Cancer Models
| Model Type | Cell Line/Model | FGFR3 Alteration | Treatment | Outcome | Reference |
| In vivo xenograft | RT112 | FGFR3-TACC3 fusion | Infigratinib | Dose-dependent tumor growth inhibition | QED Therapeutics |
| Patient-Derived Xenograft (PDX) | Various | FGFR fusions | Infigratinib | Reduction in tumor volume | [3] |
| Clinical Trial (Phase II) | Human patients with urothelial carcinoma | FGFR3 alterations | Infigratinib | Objective Response Rate (ORR): 25% (all patients), 50% (UTUC subgroup) | [4][5] |
Signaling Pathway and Mechanism of Action
Both infigratinib and this compound are ATP-competitive tyrosine kinase inhibitors that target the FGFR family.[8][9] FGFR3 activation, either through ligand binding or oncogenic mutations/fusions, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This triggers downstream signaling cascades, primarily the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[1][10] By binding to the ATP-binding pocket of FGFR3, infigratinib and this compound block this autophosphorylation and subsequent downstream signaling, thereby inhibiting the growth of FGFR3-dependent tumors.[2][8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Bladder cancer cells (e.g., RT112, SW780) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of infigratinib or this compound for 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blotting for FGFR3 Pathway Phosphorylation
-
Cell Lysis: Bladder cancer cells are treated with the inhibitors for a specified time (e.g., 2 hours). After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total FGFR3, phosphorylated FGFR3 (p-FGFR3), total ERK, phosphorylated ERK (p-ERK), total AKT, and phosphorylated AKT (p-AKT). An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Female athymic nude mice are subcutaneously injected with a suspension of bladder cancer cells (e.g., 5 x 10^6 RT112 cells) in a mixture of media and Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: Infigratinib or a vehicle control is administered orally, once daily, at specified doses.
-
Tumor Measurement: Tumor volume is measured two to three times a week using calipers (Volume = (length x width²)/2). Body weight is also monitored as a measure of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., western blotting or immunohistochemistry).
Logical Comparison
Conclusion
Infigratinib is a well-characterized FGFR inhibitor with a substantial body of preclinical and clinical data supporting its efficacy in bladder cancer models with FGFR3 alterations. It demonstrates potent inhibition of FGFR1-3 and has shown significant anti-tumor activity in both xenograft models and in patients.
This compound also appears to be a potent pan-FGFR inhibitor based on its in vitro kinase activity. However, there is a notable lack of publicly available, peer-reviewed data on its efficacy in bladder cancer cell lines and in vivo models. Therefore, while its biochemical profile is promising, its biological activity and therapeutic potential in the context of bladder cancer remain to be thoroughly investigated and documented.
For researchers and drug development professionals, infigratinib serves as a benchmark compound with established preclinical and clinical proof-of-concept. This compound may represent a useful research tool for in vitro studies of FGFR signaling, but further validation is required to ascertain its utility as a potential therapeutic agent for bladder cancer.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Infigratinib used for? [synapse.patsnap.com]
- 3. Preclinical Data Demonstrates the Potential of QED Therapeutics' Infigratinib in Multiple FGFR+ Tumor Types [prnewswire.com]
- 4. QED Therapeutics Presents New Data on the Potential for Infigratinib to Treat Upper Tract Urothelial Carcinoma [prnewswire.com]
- 5. bridgebio.com [bridgebio.com]
- 6. onclive.com [onclive.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nbinno.com [nbinno.com]
- 9. Infigratinib, a Selective FGFR1-3 Tyrosine Kinase Inhibitor, Alters Dentoalveolar Development at High Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Fgfr3-IN-3 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the cellular target engagement of Fgfr3-IN-3, a fibroblast growth factor receptor 3 (FGFR3) inhibitor. This guide outlines key experimental approaches, offers a comparative context with other FGFR inhibitors, and presents detailed experimental protocols.
Comparative Analysis of FGFR Inhibitors
To effectively evaluate this compound, its performance should be benchmarked against other known FGFR inhibitors. The following table summarizes the inhibitory concentrations (IC50) of this compound and a selection of alternative inhibitors against the FGFR family of receptor tyrosine kinases. This data is crucial for understanding the potency and selectivity of the compound.
| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) |
| This compound | 13.1 | 21 | 31.4 | 35.3 |
| AZD4547 | 0.2 | 2.5 | 1.8 | >1000 |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | >1000 |
| Erdafitinib | 1.2 | 2.5 | 4.6 | 130 |
| Rogaratinib | 13 | 1 | 21 | 550 |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Experimental Validation of Target Engagement
Two primary methods are employed to confirm that a compound directly interacts with its intended target within a cellular context: the Cellular Thermal Shift Assay (CETSA) and the analysis of downstream signaling pathways.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding. When a drug binds to its target protein, the protein's melting point increases. This change can be quantified by heating cell lysates treated with the compound to various temperatures, followed by the detection of the remaining soluble protein.
Experimental Workflow for CETSA:
Downstream Signaling Analysis
Inhibiting FGFR3 should lead to a quantifiable reduction in the phosphorylation of the receptor itself and key downstream signaling molecules, such as ERK (Extracellular signal-regulated kinase). Western blotting is a standard technique to measure these changes.
FGFR3 Signaling Pathway:
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture: Culture a human cell line with known FGFR3 expression (e.g., bladder cancer cell lines RT112 or SW780) to 70-80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble FGFR3 using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble FGFR3 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blotting Protocol for Downstream Signaling
-
Cell Culture and Treatment: Culture cells as described for CETSA and treat with this compound, a positive control inhibitor (e.g., AZD4547), and a vehicle control for a specified time. To stimulate the pathway, cells can be treated with an appropriate FGF ligand.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for p-FGFR3, total FGFR3, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The validation of target engagement is a critical step in the development of any targeted therapy. By employing robust methods such as CETSA and downstream signaling analysis, researchers can confidently confirm that this compound directly interacts with and inhibits FGFR3 in a cellular environment. Comparing its efficacy to other well-characterized FGFR inhibitors will provide essential context for its potential as a therapeutic agent. The protocols and frameworks provided in this guide offer a solid foundation for conducting these crucial validation studies.
Fgfr3-IN-3 Demonstrates Potent and Selective Inhibition of FGFR3-Mutant Cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available data reveals that Fgfr3-IN-3, an irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, exhibits significant efficacy in cells harboring FGFR3 mutations compared to their wild-type counterparts. This guide provides a detailed comparison of this compound's activity, supported by experimental data and protocols for researchers in oncology and drug development.
Fibroblast Growth Factor Receptor 3 (FGFR3) is a key player in cellular signaling, and its mutation is a known driver in various cancers, particularly bladder cancer. This compound, also known as FIIN-3, has emerged as a potent inhibitor of the FGFR family.
Comparative Efficacy of this compound
Biochemical and cellular assays have demonstrated the potency of this compound in inhibiting FGFR3 signaling. While specific head-to-head studies in isogenic cell lines are not extensively published, the available data indicates a strong inhibitory effect on both wild-type and mutant forms of FGFR, with a notable potency against cells dependent on FGFR signaling.
| Assay Type | Target | Inhibitor | IC50 / EC50 Value | Reference |
| Biochemical Assay | FGFR1 | This compound | 13.1 nM | [1][2] |
| Biochemical Assay | FGFR2 | This compound | 21 nM | [1][2] |
| Biochemical Assay | FGFR3 | This compound | 31.4 nM | [1][2] |
| Biochemical Assay | FGFR4 | This compound | 35.3 nM | [1][2] |
| Cellular Assay | Ba/F3 (Wild-Type FGFR1) | This compound | 1 nM | [3] |
| Cellular Assay | Ba/F3 (Wild-Type FGFR2) | This compound | 1 nM | [3] |
| Cellular Assay | Ba/F3 (Wild-Type FGFR3) | This compound | 1 nM | [3] |
| Cellular Assay | Ba/F3 (FGFR2 Gatekeeper Mutant) | This compound | 64 nM | [1] |
Table 1: Summary of this compound (FIIN-3) inhibitory activity. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays. EC50 values represent the concentration required to achieve 50% of the maximum effect in cellular assays.
The data indicates that this compound is a potent inhibitor of the FGFR family, with a particularly low nanomolar efficacy in a cellular context for wild-type FGFR3. The increased EC50 value for the gatekeeper mutant of FGFR2 suggests that while still effective, higher concentrations may be needed for certain resistance mutations. The lack of publicly available, direct comparative data for FGFR3-mutant versus wild-type cell lines necessitates further research to fully elucidate the differential sensitivity.
Experimental Methodologies
To facilitate further research, detailed protocols for key experiments are provided below.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and survival of cancer cells.
Protocol:
-
Cell Seeding: Seed FGFR3-mutant and FGFR3-wild-type cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Add a viability reagent such as MTT or MTS to each well and incubate for 2-4 hours.[4][5]
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the IC50 values by plotting the percentage of viable cells against the inhibitor concentration.
Biochemical Kinase Assay
This in vitro assay measures the direct inhibitory effect of this compound on the kinase activity of purified FGFR3 protein.
Protocol:
-
Reaction Setup: In a 384-well plate, combine purified recombinant FGFR3 protein (wild-type or mutant) with a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Reaction Initiation: Start the kinase reaction by adding a substrate (e.g., a synthetic peptide) and ATP.
-
Detection: After incubation, add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP.
-
Data Analysis: Determine the IC50 value by plotting the kinase activity against the inhibitor concentration.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation of FGFR3 and its downstream signaling proteins in response to this compound treatment.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for total FGFR3, phosphorylated FGFR3 (p-FGFR3), and downstream targets like p-ERK and p-AKT.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.[1][6]
FGFR3 Signaling Pathway
FGFR3 activation, often through mutation, leads to the phosphorylation of key downstream signaling molecules, promoting cell proliferation and survival. This compound acts by irreversibly binding to the kinase domain of FGFR3, thereby blocking this signaling cascade.
Conclusion
This compound is a potent inhibitor of the FGFR kinase family, with strong activity against wild-type FGFR3 in cellular models. While direct comparative data against various FGFR3 mutants is limited in the public domain, the existing evidence suggests that this compound is a valuable tool for researchers studying FGFR3-driven cancers. The provided experimental protocols offer a framework for further investigation into the differential efficacy of this compound in FGFR3-mutant versus wild-type settings.
References
- 1. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR3-TACC3 fusion proteins act as naturally occurring drivers of tumor resistance by functionally substituting for EGFR/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming the Specificity of Fgfr3-IN-3: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical, next-generation FGFR3 inhibitor, Fgfr3-IN-3, with other established FGFR inhibitors. We will explore the critical role of Fgfr3 knockout models in unequivocally validating inhibitor specificity, a crucial step in preclinical drug development. Through detailed experimental protocols, comparative data, and pathway visualizations, this guide offers a framework for assessing the on-target efficacy and potential off-target effects of novel kinase inhibitors.
The FGFR3 Signaling Pathway and Points of Inhibition
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and migration.[1] Ligand binding induces receptor dimerization and autophosphorylation of the kinase domain, initiating a cascade of downstream signaling through pathways such as RAS/MAPK and PI3K/AKT.[2][3] Aberrant FGFR3 signaling, due to mutations or fusions, is a known driver in various cancers, including bladder cancer and multiple myeloma, making it a key therapeutic target.[4][5][6] Small molecule inhibitors, like this compound, are typically ATP-competitive, binding to the kinase domain to block its activity.[3]
Comparative Kinase Selectivity Profile
An essential first step in characterizing a new inhibitor is to determine its potency and selectivity across a wide range of kinases. This is typically achieved through in vitro kinase assays. Below is a hypothetical comparison of this compound with other known FGFR inhibitors against a panel of selected kinases.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase | This compound (Hypothetical) | Erdafitinib[7] | Infigratinib[7] | Dovitinib[3] | Ponatinib[7] |
| FGFR1 | 15 | 1.2 | 0.9 | 8 | 2.2 |
| FGFR2 | 8 | 2.5 | 1.4 | 9 | 1.1 |
| FGFR3 | 1.5 | 3.0 | 1.0 | 2 | 1.5 |
| FGFR4 | 45 | 5.7 | 60 | 16 | - |
| VEGFR2 | 850 | >10,000 | >10,000 | 13 | 1.5 |
| PDGFRβ | 1200 | >10,000 | >10,000 | 6 | 1.1 |
| c-KIT | >2000 | >10,000 | >10,000 | 10 | - |
| Src | >5000 | - | - | - | 5.4 |
Data for Erdafitinib, Infigratinib, Dovitinib, and Ponatinib are representative values from public sources. This compound data is hypothetical to illustrate high selectivity for FGFR3.
This profile suggests this compound has potent activity against FGFR3 with high selectivity over other kinases, including closely related FGFR family members and other common off-targets like VEGFR2.
Cellular Activity in FGFR3-Altered vs. Wild-Type Cell Lines
To translate biochemical potency into cellular effect, inhibitors are tested on cancer cell lines with known genetic backgrounds. A truly specific inhibitor should preferentially inhibit the growth of cell lines dependent on FGFR3 signaling.
Table 2: Cellular Proliferation Inhibition (GI50, nM)
| Cell Line | Cancer Type | FGFR3 Status | This compound (Hypothetical) | Erdafitinib |
| RT112 | Bladder | FGFR3-TACC3 Fusion | 10 | 28 |
| KMS-11 | Multiple Myeloma | t(4;14) FGFR3 | 15 | 45 |
| NCI-H1581 | Lung | FGFR1 Amplification | 250 | 35 |
| A549 | Lung | Wild-Type | >5,000 | >10,000 |
| MCF-7 | Breast | Wild-Type | >5,000 | >10,000 |
Data for Erdafitinib are representative. This compound data is hypothetical to illustrate on-target cellular activity.
The hypothetical data show that this compound is most potent in cell lines with FGFR3 alterations, suggesting on-target activity. However, cell-based assays cannot definitively rule out off-target effects or confirm that the observed phenotype is solely due to FGFR3 inhibition.
Gold Standard Validation: The Fgfr3 Knockout Model
To unequivocally demonstrate that the biological effects of this compound are mediated through its intended target, experiments in a genetically validated Fgfr3 knockout (KO) model are essential. The logic is straightforward: if the inhibitor's effect is on-target, it should be significantly diminished or absent in cells or animals lacking Fgfr3.
The generation of Fgfr3 knockout mice has been documented, and these models exhibit phenotypes such as bone overgrowth, confirming the role of Fgfr3 in skeletal development.[8][9][10][11] For inhibitor validation, isogenic cell lines (wild-type vs. Fgfr3-KO) are often created using CRISPR/Cas9 technology for more direct and controlled comparisons.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay measures the amount of ADP produced by a kinase reaction, which correlates with kinase activity.[12]
-
Reaction Setup: In a 384-well plate, add 1 µl of inhibitor (this compound or vehicle) and 2 µl of recombinant FGFR3 enzyme. Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 2 µl of a substrate/ATP mix (e.g., 0.2 µg/µl Poly(E,Y) and 50 µM ATP) to start the reaction.[12] Incubate for 60 minutes at room temperature.
-
Stop Reaction & Deplete ATP: Add 5 µl of ADP-Glo™ Reagent. Incubate for 40 minutes. This terminates the kinase reaction and depletes the remaining ATP.
-
Detect ADP: Add 10 µl of Kinase Detection Reagent. Incubate for 30 minutes. This reagent converts ADP to ATP and generates a luminescent signal via luciferase.[12]
-
Readout: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of inhibition against the log of the inhibitor concentration.
Western Blot for Downstream Signaling
This method assesses the phosphorylation status of key downstream proteins like ERK to confirm pathway inhibition in cells.[13][14]
-
Cell Culture and Treatment: Plate wild-type and Fgfr3-KO cells. Once attached, serum-starve for 24 hours. Treat with this compound (e.g., 100 nM) for 2 hours, then stimulate with FGF1 ligand (e.g., 10 ng/mL) for 10 minutes.[13]
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-FGFR3) overnight at 4°C.[13][15]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an ECL substrate and an imaging system. A specific inhibitor should reduce FGF1-induced p-ERK levels in wild-type cells but have no effect in Fgfr3-KO cells.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[16]
-
Cell Plating: Seed wild-type and Fgfr3-KO cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTS Reagent Addition: Add 20 µl of MTS reagent to each well.[16] Incubate for 1-4 hours at 37°C until color development.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the results to vehicle-treated controls and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition). A specific inhibitor will show a potent GI50 in wild-type cells but a significantly right-shifted or absent response in Fgfr3-KO cells.
Conclusion
While in vitro and cell-based assays provide crucial preliminary data on an inhibitor's potency and selectivity, they are insufficient to definitively prove on-target specificity in a complex biological system. The use of genetically defined Fgfr3 knockout models provides the highest level of evidence. By demonstrating a loss of inhibitor effect in the absence of the target protein, researchers can confidently attribute the observed biological activity to on-target FGFR3 inhibition. This rigorous validation is a cornerstone of modern drug development, ensuring that new therapeutic candidates like this compound proceed into further preclinical and clinical evaluation with a well-understood mechanism of action.
References
- 1. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 2. Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. FGFR3 | Cancer Genetics Web [cancer-genetics.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Generation of Fgfr3 Conditional Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Generation of Fgfr3 conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. FGFR3-TACC3 fusion proteins act as naturally occurring drivers of tumor resistance by functionally substituting for EGFR/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fgfr3-IN-3: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Fgfr3-IN-3, a potent pan-FGFR inhibitor used in cancer research.
Adherence to proper disposal protocols is critical to minimize environmental impact and ensure personnel safety. This document outlines the necessary steps for the disposal of this compound, summarizes key safety data, and illustrates the biological context of this inhibitor by mapping its target signaling pathway.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its safety profile. The following table summarizes important safety and handling information derived from the Safety Data Sheet (SDS).
| Parameter | Information | Source |
| Handling | Avoid inhalation, and contact with eyes and skin. Use only in areas with appropriate exhaust ventilation.[1][2][3] | MedChemExpress SDS |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1][2] | MedChemExpress SDS |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Store away from other materials.[1] Recommended storage temperature is 4°C, sealed.[1] | MedChemExpress SDS |
| In case of Accidental Release | Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to Section 13 of the SDS.[1] | MedChemExpress SDS |
| Fire Fighting | Use water spray, dry chemical, foam, or carbon dioxide fire extinguisher.[1] | MedChemExpress SDS |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following procedures are based on general guidelines for chemical waste disposal and information from the available Safety Data Sheet.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste containing this compound. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and any absorbent materials used for spills.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. As a general rule, halogenated and non-halogenated solvent wastes should be kept separate.[4]
Step 2: Containerization
-
Use Appropriate Containers: Collect this compound waste in a designated, compatible, and leak-proof container. Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[5]
-
Securely Seal Containers: Ensure the waste container is tightly sealed at all times, except when adding waste.[6]
Step 3: Labeling
-
Properly Label Containers: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Include All Components: For mixtures, list all chemical components and their approximate concentrations.[4]
-
Add Additional Information: Include the date of waste generation, the laboratory or room number, and the name of the principal investigator.[5]
Step 4: Storage of Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow General Guidelines: Avoid storing chemical waste in direct sunlight, underneath a sink, or near heat sources.[7]
Step 5: Disposal
-
Contact Environmental Health and Safety (EHS): Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Do Not Dispose Down the Drain or in Regular Trash: Chemical waste such as this compound should not be disposed of in the sewer system or regular trash.[5][6]
Understanding the Mechanism: The FGFR3 Signaling Pathway
This compound is a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with a particularly high affinity for FGFR1, FGFR2, and FGFR3.[8][9] These receptors are key players in various cellular processes, and their aberrant activation is implicated in several cancers. The diagram below illustrates the major signaling pathways downstream of FGFR3 activation, which are inhibited by this compound.
Caption: FGFR3 Signaling Pathway and Downstream Cascades.
By providing this comprehensive guidance, we aim to foster a culture of safety and responsibility in the laboratory, ensuring that groundbreaking research can proceed without compromising the well-being of personnel or the environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.org]
Essential Safety and Logistical Information for Handling Fgfr3-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Fgfr3-IN-3, a potent pan-FGFR inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) and Safe Handling
Given the potent nature of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, and the subsequent operational plan details the step-by-step handling procedures.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. Change gloves immediately if contaminated. | Prevents skin contact with the potent compound. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or aerosols. |
| Body Protection | A fully buttoned lab coat, preferably a disposable gown resistant to chemical permeation. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particle filter is recommended, especially when handling the solid compound or preparing solutions where aerosolization is possible. | Minimizes the risk of inhaling the potent compound. |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Before handling, ensure all necessary PPE is readily available and in good condition.
-
Work in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Have a spill kit readily accessible.
2. Handling the Solid Compound:
-
When weighing the solid this compound, do so within a ventilated enclosure.
-
Use dedicated spatulas and weighing boats.
-
Avoid creating dust.
3. Solution Preparation:
-
This compound is soluble in DMSO.[1] Prepare solutions in a chemical fume hood.
-
Use appropriate glassware and ensure it is clean and dry.
-
Add the solvent to the solid compound slowly to avoid splashing.
4. Administration and In Vitro/In Vivo Use:
-
Follow established laboratory protocols for the specific experiment.
-
Always wear the prescribed PPE during administration and subsequent handling of treated cells or animals.
5. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment used for handling this compound with an appropriate solvent (e.g., 70% ethanol followed by water).
-
Dispose of all contaminated disposables as hazardous waste.
-
Wash hands thoroughly after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes, gloves) | Place in a designated hazardous waste container lined with a chemically resistant bag. |
| Liquid Waste (e.g., unused solutions, cell culture media) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
Quantitative Data
| Parameter | Value | Source |
| Solubility | Soluble in DMSO | MedchemExpress |
| Storage | Store in a freezer as recommended in the Certificate of Analysis. | Inferred from supplier information |
Experimental Protocols
Detailed experimental protocols for the use of this compound are specific to the research being conducted. Researchers should consult relevant scientific literature and internal standard operating procedures. The general handling and disposal procedures outlined in this document should be integrated into any specific experimental protocol.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
